Methyl 4-(methylamino)pyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(methylamino)pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-8-5-3-4-9-6(10-5)7(11)12-2/h3-4H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJCWXRJLOTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508442-76-9 | |
| Record name | methyl 4-(methylamino)pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular weight and formula of Methyl 4-(methylamino)pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 4-(methylamino)pyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document will delve into its fundamental chemical properties, synthesis, analytical characterization, and known biological significance, offering a valuable resource for researchers in the field.
Core Molecular Attributes
Methyl 4-(methylamino)pyrimidine-2-carboxylate is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is a diazine with nitrogen atoms at positions 1 and 3. This ring is substituted with a methylamino group at the 4th position and a methyl carboxylate group at the 2nd position.
Chemical Structure & Formula
The arrangement of these functional groups dictates the molecule's chemical reactivity and its potential for biological interactions.
Molecular Formula: C₇H₉N₃O₂[1][2]
Canonical SMILES: CNC1=NC(=NC=C1)C(=O)OC
InChI Key: UIWJCWXRJLOTTI-UHFFFAOYSA-N
The chemical structure can be visualized as follows:
Caption: 2D representation of Methyl 4-(methylamino)pyrimidine-2-carboxylate.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These values are crucial for understanding the compound's behavior in various experimental settings, including its solubility and potential for crossing biological membranes.
| Property | Value | Source |
| Molecular Weight | 167.17 g/mol | [2] |
| Monoisotopic Mass | 167.06947 Da | [1] |
| CAS Number | 1508442-76-9 | [2] |
| Predicted XlogP | 0.7 | [1] |
Note on XlogP: The predicted octanol-water partition coefficient (XlogP) of 0.7 suggests a relatively balanced solubility profile, indicating that the compound is likely to have moderate solubility in both aqueous and organic media. This is a key consideration for drug development, influencing factors such as absorption and distribution.
References
-
PubChemLite. Methyl 4-(methylamino)pyrimidine-2-carboxylate. Available from: [Link].
Sources
A Technical Guide to the Thermodynamic Properties of Pyrimidine-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth exploration of the thermodynamic properties of pyrimidine-2-carboxylate derivatives. As a class of compounds with significant therapeutic potential, a thorough understanding of their energetic characteristics is paramount for advancing drug discovery and development. This document moves beyond a simple recitation of facts, offering a detailed narrative on the causality behind experimental choices and the logical framework for data interpretation.
Introduction: The Significance of Thermodynamic Properties in Drug Development
The journey of a drug molecule from discovery to clinical application is paved with intricate molecular interactions. The stability, solubility, and binding affinity of a drug candidate are all governed by fundamental thermodynamic principles. For pyrimidine-2-carboxylate derivatives, which are key building blocks in the synthesis of a wide range of biologically active molecules, a comprehensive thermodynamic profile is not merely academic—it is a critical determinant of a compound's potential success.[1][2][3][4][5]
This guide will delve into the experimental and computational methodologies used to characterize these properties, providing a robust framework for researchers in the field.
The Core Moiety: Pyrimidine-2-Carboxylic Acid
At the heart of this class of derivatives lies pyrimidine-2-carboxylic acid. A solid at room temperature, it serves as a versatile synthetic intermediate.[6][7] Its fundamental physicochemical properties are a crucial starting point for understanding its more complex derivatives.
Table 1: Physicochemical Properties of Pyrimidine-2-Carboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C5H4N2O2 | [8][9] |
| Molecular Weight | 124.10 g/mol | [8][9] |
| Melting Point | 182-185 °C | [8][9] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in ethanol, DMSO, DMF, and PBS solution. | [6][7][8] |
Synthesis of Pyrimidine-2-Carboxylic Acid
A common synthetic route to pyrimidine-2-carboxylic acid involves the hydrolysis of pyrimidine-2-carbonitrile. This process is typically carried out under basic conditions followed by neutralization.
Experimental Protocol: Synthesis of Pyrimidine-2-Carboxylic Acid [6]
-
Dissolution: Dissolve pyrimidine-2-carbonitrile in water.
-
Hydrolysis: Add a solution of potassium hydroxide (KOH) and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After completion, cool the reaction mixture to room temperature and neutralize with a hydrochloric acid (HCl) solution.
-
Isolation: Remove the aqueous phase by rotary evaporation.
-
Purification: Extract the crude product with a suitable organic solvent, such as ethyl acetate. The combined organic phases are then filtered and concentrated under reduced pressure to yield pyrimidine-2-carboxylic acid.
Experimental Determination of Thermodynamic Properties: A Case Study Approach
Adiabatic Calorimetry for Heat Capacity Determination
Adiabatic calorimetry is a precise technique for measuring the heat capacity of a substance as a function of temperature. This data is fundamental for calculating other thermodynamic functions.
Experimental Workflow: Adiabatic Calorimetry
Caption: Workflow for Adiabatic Calorimetry Measurement.
From the fitted polynomial of heat capacity as a function of temperature, integral thermodynamic functions such as entropy (S), enthalpy (H), and Gibbs free energy (G) can be calculated over a range of temperatures.[10]
Combustion Calorimetry for Enthalpy of Formation
The standard molar enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing the stability of a molecule. A precision rotating-bomb combustion calorimeter is employed for this measurement.[10]
Experimental Protocol: Combustion Calorimetry [10]
-
Sample Preparation: A pellet of the sample (e.g., 2-pyrazinecarboxylic acid) of known mass is placed in a crucible inside a combustion bomb.
-
Bomb Assembly: The bomb is filled with high-purity oxygen to a specified pressure.
-
Calorimeter Setup: The bomb is placed in a calorimeter containing a known amount of water. The system is allowed to reach thermal equilibrium.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature change of the water in the calorimeter is precisely measured.
-
Data Analysis: The constant-volume energy of combustion (ΔcU) is calculated from the temperature change and the heat capacity of the calorimeter system.
-
Corrections: Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen.
-
Calculation of ΔcH°: The standard molar enthalpy of combustion (ΔcH°) is calculated from ΔcU.
-
Calculation of ΔfH°: Using Hess's Law, the standard molar enthalpy of formation (ΔfH°) is calculated from the standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO2 and H2O).
For 2-pyrazinecarboxylic acid, the standard molar enthalpy of formation was determined to be -(327.82 ± 1.13) kJ·mol⁻¹.[10] This negative value indicates that the formation of the compound from its elements is an exothermic and energetically favorable process.
Computational Thermodynamics: A Powerful Complement
While experimental methods provide definitive data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict and understand the thermodynamic properties of molecules.[11][12][13]
Logical Framework for DFT Calculations
Caption: DFT Calculation Workflow for Thermodynamic Properties.
DFT calculations can provide valuable insights into the relative stabilities of different derivatives and guide experimental efforts. The calculated thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, can be used to predict the spontaneity and equilibrium of reactions involving these compounds.[11][13][14]
Applications in Drug Development
A thorough understanding of the thermodynamic properties of pyrimidine-2-carboxylate derivatives is crucial for their application in drug development.[1][2][3][4][5][15]
-
Solubility and Bioavailability: The enthalpy and entropy of solution govern the solubility of a compound, which is a key factor in its bioavailability.
-
Drug-Target Interactions: The binding of a drug to its target is a thermodynamic process. Isothermal titration calorimetry (ITC) can be used to directly measure the enthalpy (ΔH) and binding constant (K), from which the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be determined.[16] This information provides a complete thermodynamic signature of the binding event, which is invaluable for lead optimization.
-
Polymorphism and Stability: Different crystalline forms (polymorphs) of a drug can have different thermodynamic stabilities, which can affect its shelf life and bioavailability. DSC and TGA are essential tools for studying polymorphism and thermal stability.
-
Formulation Development: Knowledge of the thermal properties of a drug is critical for designing stable and effective formulations.
Conclusion
The thermodynamic properties of pyrimidine-2-carboxylate derivatives are a cornerstone of their rational development as therapeutic agents. This guide has provided a comprehensive overview of the key experimental and computational methodologies for their characterization. By integrating these approaches, researchers can gain a deeper understanding of the structure-energy relationships that govern the behavior of these important molecules, ultimately accelerating the path to new and improved medicines.
References
-
Di, Y.-Y., et al. (2014). Low Temperature Heat Capacities and Standard Molar Enthalpy of Formation of 2-Pyrazinecarboxylic Acid (C5H4N2O2)(s). ResearchGate. [Link]
-
Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Publishing. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. [Link]
- SYNTHESIS OF PYRIMIDINE DERIV
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
-
2-pyrazine carboxylic acid, 98-97-5. The Good Scents Company. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [Link]
-
Pyrimidine-2-carboxylic acid | C5H4N2O2 | CID 12626245. PubChem. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACSDirectory. [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]
-
Pyrazine-2-carboxylic Acid (CAS: 98-97-5) Product Specification. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Pyrazine. NIST WebBook. [Link]
-
Comparative investigation of reactivity, stability, structural and thermodynamic parameters of heterocyclic carboxylic acids and their benzofused derivatives: A DFT foresight. AIP Publishing. [Link]
-
Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Indian Academy of Sciences. [Link]
-
Changes in Gibbs free energies (ΔG ‡ ) at the temperaturedependent rotamerization of compounds 31f (up) and 31e (down). ResearchGate. [Link]
-
Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. Sahu | International Journal of Thermodynamics and Chemical Kinetics. [Link]
-
Gibbs free energy. Wikipedia. [Link]
-
What is the enthalpy of formation of pyrazine-2-carboxylic acid?. ResearchGate. [Link]
-
Thermochemical study of arenecarboxylic acids. ResearchGate. [Link]
-
Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. Chemical Papers. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
-
Pyrimidine-2-carboxylic acid. SpectraBase. [Link]
-
Decoupling Multiple Potentially Runaway Reactions using Calorimetry: Acid Catalyzed Esterifications Case Study. Chemical Engineering Transactions. [Link]
-
Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. Journal of Chemical & Engineering Data. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 7. Pyrimidine-2-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 9. 嘧啶-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. chemical.journalspub.info [chemical.journalspub.info]
- 14. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Methyl 4-(methylamino)pyrimidine-2-carboxylate as a Pharmaceutical Building Block
Executive Summary
Methyl 4-(methylamino)pyrimidine-2-carboxylate represents a high-value bifunctional scaffold in medicinal chemistry, particularly within the kinase inhibitor space. Its structural architecture offers two distinct vectors for elaboration: the C4-methylamino group , which functions as a potent hydrogen bond donor/acceptor motif often mimicking the adenine ring of ATP, and the C2-carboxylate , which serves as a versatile handle for extending into the solvent-exposed regions of a protein binding pocket. This guide details the synthesis, reactivity profile, and strategic application of this building block in drug discovery.
Chemical Identity & Structural Significance[1][2]
Compound Data
| Property | Detail |
| IUPAC Name | Methyl 4-(methylamino)pyrimidine-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 167.17 g/mol |
| Core Scaffold | Pyrimidine (1,3-Diazine) |
| Key Functionalities | Secondary Amine (C4), Methyl Ester (C2) |
| Predicted LogP | ~0.4 (Lipinski Compliant) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Pharmacophore Analysis
In the context of kinase inhibition, this molecule acts as a "Head-and-Tail" scaffold:
-
The "Head" (C4-NHMe): The pyrimidine N3 and the exocyclic NH at C4 form a donor-acceptor motif (
) capable of bidentate hydrogen bonding with the hinge region backbone (e.g., Met, Glu residues) of kinases. -
The "Tail" (C2-COOMe): The ester is a precursor to amides or heterocycles that project into the solvent front, allowing for the modulation of physicochemical properties (solubility, permeability) without disrupting the hinge binding.
Synthetic Accessibility & Manufacturing
The synthesis of this building block requires careful control of regioselectivity and chemoselectivity. The primary challenge is differentiating between the electrophilic sites: the C4-chloride (for
Route A: Direct Nucleophilic Aromatic Substitution ( )
This is the most direct route but requires strict temperature control to prevent the nucleophilic attack of methylamine on the ester functionality.
Starting Material: Methyl 4-chloropyrimidine-2-carboxylate (CAS 811450-17-6).
Protocol:
-
Preparation: Dissolve Methyl 4-chloropyrimidine-2-carboxylate (1.0 eq) in anhydrous THF or DCM. Cool the solution to -10°C using an ice/salt bath.
-
Nucleophile Addition: Add Methylamine (2.0 M in THF, 1.05 eq) dropwise over 30 minutes. Note: Avoid excess amine to prevent ester aminolysis.
-
Base Scavenger: Add DIPEA (N,N-Diisopropylethylamine) (1.1 eq) if using methylamine hydrochloride salt; otherwise, the excess amine acts as the base (not recommended here due to side reactions).
-
Reaction: Stir at -10°C for 2 hours. Monitor by TLC/LCMS. The
reaction at the electron-deficient C4 position is kinetically faster than ester amidation at low temperatures. -
Workup: Quench with cold dilute HCl (pH 5-6). Extract with EtOAc. Wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Route B: The "Cyano-First" Strategy (High Fidelity)
For large-scale or high-purity requirements, this route avoids the ester-amide competition entirely by using a nitrile precursor.
Protocol:
-
Precursor: Start with 2-cyano-4-chloropyrimidine .
-
Substitution: React with Methylamine (excess allowed) in EtOH at RT.
-
Result: 4-(methylamino)pyrimidine-2-carbonitrile.
-
-
Pinner Reaction/Methanolysis: Treat the nitrile with dry HCl in Methanol at 0°C -> RT.
-
Result: Conversion of -CN to the imidate intermediate, followed by hydrolysis to the methyl ester.
-
-
Yield: Typically higher purity (>95%) as the ester is formed after the amine is installed.
Synthesis Workflow Diagram
Caption: Figure 1. Divergent synthetic pathways. Route A relies on kinetic control; Route B uses functional group orthogonality.
Reactivity Profile & Derivatization Logic
Once synthesized, the scaffold serves as a branching point. The reactivity is governed by the electron-deficient nature of the pyrimidine ring.
Orthogonal Functionalization
| Position | Functionality | Reactivity Type | Strategic Use |
| C2 | Methyl Ester | Electrophilic | Amidation: React with primary/secondary amines to form amides.Reduction: Convert to alcohol ( |
| C4 | Methylamino | Nucleophilic (Weak) | Urea Formation: React with isocyanates.Acylation: React with acid chlorides (requires strong base). |
| C5 | Aromatic C-H | Nucleophilic (Latent) | Halogenation: Electrophilic aromatic substitution (NIS/NBS) allows installation of I/Br for Suzuki/Sonogashira coupling . |
C5-Halogenation: The Gateway to Complexity
To expand the core into a tricyclic or complex inhibitor, the C5 position is critical.
-
Protocol: React the scaffold with N-Iodosuccinimide (NIS) in DMF at RT.
-
Outcome: Methyl 5-iodo-4-(methylamino)pyrimidine-2-carboxylate.
-
Utility: The 5-iodo group allows for cross-coupling with aryl boronic acids, enabling the construction of "sandwich" inhibitors that fill the hydrophobic pocket II of kinases.
Case Study: Design of a Type I Kinase Inhibitor
This section illustrates the application of the building block in designing a hypothetical inhibitor ("Res-Kin-1") targeting a tyrosine kinase (e.g., SRC or EGFR).
Design Logic
-
Hinge Binding: The 4-methylamino-pyrimidine core binds to the ATP pocket.
-
Solubilizing Tail: The C2-ester is converted to a piperazine amide to improve solubility and reach the solvent front.
-
Hydrophobic Interaction: A phenyl group is introduced at C5 via Suzuki coupling to engage the gatekeeper residue.
Experimental Workflow (Library Synthesis)
-
Step 1 (Core Synthesis): Synthesize the title compound via Route A.
-
Step 2 (Iodination): NIS, DMF -> 5-iodo derivative.
-
Step 3 (Suzuki Coupling): React 5-iodo intermediate with Phenylboronic acid,
, , Dioxane/Water. -
Step 4 (Amidation): Hydrolyze C2-ester (LiOH) -> Acid. Couple with N-methylpiperazine using HATU/DIPEA.
Structural Logic Diagram
Caption: Figure 2. Stepwise elaboration of the scaffold into a bioactive kinase inhibitor.
Quality Control & Stability
Analytical Standards
-
NMR (
, -DMSO): Distinct singlet for ester (~3.9 ppm), doublet for amine (~2.9 ppm, J=4.5 Hz), and pyrimidine aromatic protons (C5-H/C6-H doublets or singlets depending on substitution). -
HPLC Purity: >98% required for library synthesis.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Detection: UV 254 nm (Pyrimidine absorption).
-
Stability Profile
-
Hydrolysis: The C2-methyl ester is susceptible to hydrolysis in basic aqueous media (pH > 9) or enzymatic degradation in plasma. For in vitro assays, the ester is stable; for in vivo use, it is typically converted to a stable amide or heterocycle.
-
Storage: Store at -20°C under inert atmosphere (
). Hygroscopic – keep desiccated.
References
-
Synthesis of Pyrimidine Carboxylates: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.
-
Regioselectivity in Pyrimidines: Smith, S. M., & Buchwald, S. L. (2016).[1] "Regioselective 2-Amination of Polychloropyrimidines." Organic Letters, 18(17).
-
Kinase Inhibitor Scaffolds: Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 40(22), 3601-3616.
- Pyrimidine Chemistry Review: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General Reference for Pyrimidine Reactivity).
-
Direct Precursor Availability: PubChem Compound Summary for Methyl 4-chloropyrimidine-2-carboxylate (CID 10582069).
Sources
Technical Whitepaper: 4-(methylamino)pyrimidine Derivatives in Medicinal Chemistry
[1]
Executive Summary
The 4-(methylamino)pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development.[1][2] Unlike bulky 4-anilino derivatives (common in EGFR inhibitors like Gefitinib), the 4-(methylamino) motif offers a specific probe for the "gatekeeper" and "solvent-front" regions of the ATP-binding pocket. This guide dissects the structural causality of this scaffold, provides a validated synthetic workflow, and analyzes its application in oncology and infectious disease.[1][3]
Structural Significance & Pharmacophore Analysis[1][3][4]
The Hinge Binding Motif
In the context of kinase inhibition, the pyrimidine ring acts as a scaffold to orient the C4-amino group toward the kinase hinge region.
-
N1 of Pyrimidine: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue (e.g., Met793 in EGFR).[1]
-
C4-NH (Methylamino): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue.
-
N-Methyl Group: Unlike a hydrogen (primary amine) or a phenyl ring (aniline), the methyl group provides a rigid, small hydrophobic vector.[1] It is critical for probing the steric tolerance of the ribose-binding pocket without inducing the steric clashes often seen with larger alkyl groups.
Mechanism of Action Diagram
The following diagram illustrates the binding mode of a generic 4-(methylamino)pyrimidine within a kinase ATP-binding pocket.
Figure 1: Pharmacophoric interaction of the 4-(methylamino)pyrimidine core within the kinase ATP-binding site.
Validated Synthetic Methodology
Mechanistic Choice: SNAr vs. Pd-Catalysis
While Buchwald-Hartwig amination is powerful, the Nucleophilic Aromatic Substitution (SNAr) is the preferred route for 4-(methylamino)pyrimidines due to the high electron deficiency at the C4 position. The pyrimidine nitrogens pull electron density, activating the C4-chloride for displacement by the nucleophilic methylamine.
Protocol: SNAr Displacement of 4-Chloropyrimidines
Objective: Synthesis of 4-(methylamino)-2-substituted-pyrimidine. Scale: 1.0 mmol pilot scale.
Reagents:
-
Substrate: 4-chloro-2-(substituted)pyrimidine (1.0 eq)
-
Nucleophile: Methylamine (2.0 M in THF or 40% aq.[1] solution) (3.0 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq)[1] -
Solvent:
-Butanol (high boiling point) or Isopropanol.
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave vial or round-bottom flask, dissolve 1.0 mmol of the 4-chloropyrimidine substrate in 3 mL of
-butanol. -
Addition: Add 2.0 mmol DIPEA followed by 3.0 mmol of methylamine solution dropwise.
-
Expert Insight: Using excess amine acts as a scavenger for the HCl generated, driving the equilibrium forward.
-
-
Reaction:
-
Thermal: Heat to 80°C for 4–6 hours.
-
Microwave (Preferred): 120°C for 20 minutes (high pressure promotes difficult substrates).[1]
-
-
In-Process Control (Self-Validating Step):
-
Workup:
-
Purification: Recrystallize from EtOH/Water or perform flash chromatography (0-5% MeOH in DCM).
Synthetic Logic Flowchart
Figure 2: Reaction pathway for the synthesis of 4-(methylamino)pyrimidine derivatives.
Medicinal Chemistry & SAR Analysis
Comparative Potency Data
The following table illustrates how the 4-amino substituent affects biological activity in a representative kinase assay (e.g., CDK2 inhibition), highlighting the specific role of the methyl group.
| Substituent (R) at C4 | Interaction Type | LogP (Lipophilicity) | IC50 (nM) * | Notes |
| -NH2 (Primary) | H-Bond Donor | Low | 150 | Good binding, but lacks hydrophobic fill. |
| -NHMe (Methyl) | H-Bond Donor + Small Hydrophobic | Moderate | 45 | Optimal balance of steric fit and solubility. |
| -NMe2 (Dimethyl) | No H-Bond Donor | Moderate | >10,000 | Loss of hinge H-bond kills potency. |
| -NHPh (Anilino) | H-Bond Donor + Pi-Stacking | High | 12 | High potency but often poor solubility/metabolic stability. |
*Note: Data represents generalized trends derived from CDK/EGFR inhibitor SAR studies (e.g., analogues of PD 158780 and purvalanol series).[1]
Critical SAR Points
-
The NH is Non-Negotiable: As seen in the table, converting -NHMe to -NMe2 (tertiary amine) removes the hydrogen bond donor capability, typically destroying kinase affinity.
-
Methyl vs. Ethyl/Propyl: The methyl group is often the "Goldilocks" substituent. Larger alkyl groups (ethyl, isopropyl) can clash with the "ceiling" of the ribose pocket unless the specific kinase has a unique back-pocket opening.
-
Solubility: 4-(methylamino) derivatives generally possess superior aqueous solubility compared to their 4-anilino counterparts, making them better candidates for oral bioavailability during early lead optimization.[1]
Therapeutic Applications
Oncology: CHK1 and EGFR Inhibitors
The 4-(methylamino)pyrimidine core is a structural subset of several checkpoint kinase 1 (CHK1) inhibitors. For example, compound (R)-17 utilizes this core to achieve sub-nanomolar potency (IC50 = 0.4 nM) against CHK1, a critical target in hematologic malignancies [1].[1][5]
Antimicrobial Potential
Beyond oncology, this scaffold exhibits activity in infectious diseases.[1][6] The basicity of the pyrimidine ring, combined with the methylamino group, mimics aspects of the purine ring system found in DNA/RNA, allowing these derivatives to act as antimetabolites in bacterial systems [2].
References
-
Discovery of CHK1 Inhibitors: Title: Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Source: PubMed / European Journal of Medicinal Chemistry. Link:[Link]
-
Pyrimidine Scaffold Review: Title: Recent Advances in Pyrimidine-Based Drugs.[3][7] Source: Semantic Scholar / Pharmaceuticals. Link:[Link][1][6][8]
-
EGFR Kinase Inhibition: Title: Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780).[1][9] Source: Journal of Medicinal Chemistry.[9][10] Link:[Link]
-
Synthetic Mechanisms (SNAr): Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.[11] Source: WuXi AppTec / QM Magic Class. Link:[Link]
Sources
- 1. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Physicochemical Characterization of Methyl 4-(methylamino)pyrimidine-2-carboxylate: A Guide to Melting Point Range Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Introduction: The Critical Role of Melting Point Analysis
Methyl 4-(methylamino)pyrimidine-2-carboxylate (C₇H₉N₃O₂) is a substituted pyrimidine, a scaffold of significant interest in the development of therapeutic agents. Before a compound can be effectively utilized in screening, formulation, or preclinical studies, its fundamental physical properties must be rigorously established. The melting point range—the temperature interval from the first appearance of a liquid phase (onset) to the complete liquefaction of the solid (clear point)—is arguably the most crucial initial piece of data.
The significance of this parameter extends beyond simple identification:
-
Indicator of Purity: A pure crystalline solid typically exhibits a sharp, narrow melting range (≤ 2°C).[1][2] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the range.[1][3]
-
Identity Confirmation: While many compounds may share similar melting points, the mixed melting point technique provides a definitive method for identity confirmation against an authentic reference standard.[4][5]
-
Solid-State Characterization: The existence of polymorphs—different crystalline forms of the same compound—can significantly impact solubility, stability, and bioavailability. Each polymorph will have a distinct melting point, making its determination essential as guided by the International Council for Harmonisation (ICH) Q6A guidelines.[6]
Given the absence of a reported melting point for Methyl 4-(methylamino)pyrimidine-2-carboxylate in standard chemical databases, this guide serves as a primary resource for researchers tasked with its initial characterization.
Table 1: Physicochemical Properties of Methyl 4-(methylamino)pyrimidine-2-carboxylate
| Property | Value | Source / Method |
| Molecular Formula | C₇H₉N₃O₂ | PubChem |
| Molecular Weight | 167.17 g/mol | BLD Pharm[7] |
| CAS Number | 1508442-76-9 | BLD Pharm[7] |
| Appearance | White to off-white crystalline solid (Assumed) | N/A |
| Melting Point Range (°C) | To Be Determined Experimentally | See Protocols Below |
Methodologies for Melting Point Determination
Two primary methods are recommended for determining the melting point range, offering a balance between classical, universally available techniques and modern, highly sensitive thermal analysis. Both methods should be performed on a dry, finely powdered sample to ensure uniform heat distribution.[8][9]
Method A: Capillary Melting Point Determination (USP <741> Class I)
This visual-based method is the foundational technique for melting point analysis and is detailed in the United States Pharmacopeia (USP).[10][11][12]
Causality and Principle: A small, compacted sample in a glass capillary tube is heated at a controlled rate. The temperatures at which the phase transition begins and ends are observed visually. The accuracy of this method is highly dependent on a slow heating rate near the melting point (typically 1-2°C per minute) to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[13][14]
-
Sample Preparation:
-
Ensure the sample of Methyl 4-(methylamino)pyrimidine-2-carboxylate is completely dry, as residual solvent will act as an impurity.
-
Using a mortar and pestle, gently grind the crystalline sample into a fine, uniform powder.[15]
-
-
Capillary Loading:
-
Press the open end of a capillary tube (0.8–1.2 mm internal diameter) into the powdered sample.[11]
-
Invert the tube and tap it gently on a hard surface to compact the powder at the sealed end. To achieve tight packing, drop the tube through a long glass pipe onto the benchtop.[16]
-
The final packed sample height should be 2.5–3.5 mm.[11]
-
-
Instrument Calibration:
-
Prior to measurement, verify the apparatus's accuracy using USP-traceable melting point reference standards.[17] Select standards that bracket the expected melting point.
-
-
Measurement:
-
Rapid Preliminary Run: Perform a quick determination with a fast ramp rate (e.g., 10-15°C/min) to find an approximate melting range.[7][14]
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a freshly prepared capillary.
-
Set the heating rate to rise rapidly to a temperature about 5-10°C below the expected range.[14]
-
Reduce the ramp rate to 1-2°C per minute to slowly approach and pass through the melting range.[18]
-
-
Data Recording:
Caption: Workflow for Capillary Melting Point Determination.
Method B: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more quantitative and sensitive data than the capillary method. It is the preferred method in industrial drug development for characterizing thermal events.
Causality and Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[19] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow. This is plotted as a thermogram, where the melting event appears as a distinct peak.[20]
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified reference material, such as high-purity indium.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the finely powdered Methyl 4-(methylamino)pyrimidine-2-carboxylate into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss during the experiment.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Program the instrument with the desired temperature profile. A typical method would be:
-
Equilibrate at 25°C.
-
Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.
-
Use an inert nitrogen purge gas to maintain a consistent atmosphere.
-
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting event.
-
Onset Temperature: Determined by the intersection of the pre-melt baseline with the tangent of the peak's leading edge. This value is often correlated with the start of melting.
-
Peak Temperature: The temperature at the apex of the endotherm, representing the point of maximum heat absorption.
-
The melting range can be reported based on the onset and the completion of the peak's return to baseline.
-
Caption: Workflow for Melting Point Analysis by DSC.
Interpretation of Results and Purity Assessment
The data obtained from these experiments provides direct insight into the quality of the synthesized Methyl 4-(methylamino)pyrimidine-2-carboxylate.
Table 2: Interpretation of Melting Point Range Data
| Observation | Interpretation | Recommended Action |
| Sharp, narrow range (1-2°C) | High purity.[7] | Proceed with further characterization. |
| Broad range (>2°C) | Presence of impurities.[2][3] | Repurify the sample (e.g., recrystallization) and repeat the measurement. |
| Melting point lower than expected | Presence of impurities or incorrect compound. | Repurify or re-verify the chemical structure via other analytical methods (NMR, MS). |
| Melts with decomposition | Compound is thermally unstable. | Note the decomposition temperature. DSC can provide more insight into decomposition events. |
Confirmatory Identification: The Mixed Melting Point Technique
If a reference standard of Methyl 4-(methylamino)pyrimidine-2-carboxylate becomes available, the mixed melting point technique is an invaluable and self-validating tool for confirming identity.[4]
Protocol:
-
Thoroughly mix the newly synthesized sample with an equal amount of the authentic reference standard.
-
Determine the melting point range of this mixture.
Interpretation:
-
No Depression: If the mixture melts at the same sharp temperature as the individual components, the synthesized sample is identical to the reference standard.
-
Depression and Broadening: If the mixture melts over a broad and lower temperature range, the synthesized sample is not the same compound as the reference standard.[5]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Revision Notes - Identifying purity using melting and boiling points | Experimental Techniques and Chemical Analysis | Chemistry - 0620 - Core | IGCSE | Sparkl [sparkl.me]
- 4. athabascau.ca [athabascau.ca]
- 5. chemconnections.org [chemconnections.org]
- 6. database.ich.org [database.ich.org]
- 7. almaaqal.edu.iq [almaaqal.edu.iq]
- 8. scribd.com [scribd.com]
- 9. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]
- 10. scribd.com [scribd.com]
- 11. thinksrs.com [thinksrs.com]
- 12. uspbpep.com [uspbpep.com]
- 13. jk-sci.com [jk-sci.com]
- 14. hinotek.com [hinotek.com]
- 15. aquaterra.hu [aquaterra.hu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. youtube.com [youtube.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]
Methodological & Application
Application Note: Methyl 4-(methylamino)pyrimidine-2-carboxylate as a Bifunctional Scaffold
Topic: Strategic Utilization of Methyl 4-(methylamino)pyrimidine-2-carboxylate in Heterocyclic Synthesis Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The "Privileged" Pyrimidine Core
Methyl 4-(methylamino)pyrimidine-2-carboxylate (MMPC) represents a highly versatile, bifunctional building block in modern medicinal chemistry. Pyrimidines are recognized as "privileged scaffolds" due to their ability to mimic the purine ring of ATP, making them ubiquitous in kinase inhibitor design (e.g., EGFR, CDK, and Aurora kinase inhibitors).
MMPC is distinct because it offers two orthogonal handles for diversification:
-
The C2-Ester: An electrophilic site primed for hydrolysis (to access acids) or hydrazinolysis (to access heterocyclic fused systems).
-
The C4-Methylamine: A secondary amine that serves as a hydrogen bond donor/acceptor and directs regioselectivity during nucleophilic aromatic substitutions (SNAr) or cyclizations.
This guide details the protocols for synthesizing this core and deploying it to generate bicyclic heterocycles and amide libraries.
Chemical Properties Table[1]
| Property | Data |
| IUPAC Name | Methyl 4-(methylamino)pyrimidine-2-carboxylate |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Key Functionality | 2-Carboxylate (Electrophile), 4-Amino (Nucleophile) |
| pKa (Predicted) | ~3.5 (Pyrimidine N), ~13 (NH) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in Water |
| Storage | 2–8°C, Hygroscopic (Store under Nitrogen) |
Synthesis of the Core Scaffold
Context: While commercially available, in-house synthesis is often required to access analogs or scale up. The most robust route involves SNAr displacement of a 4-chloro precursor.
Protocol A: Preparation from Methyl 4-chloropyrimidine-2-carboxylate
Mechanism: The reaction proceeds via an addition-elimination mechanism. The 2-ester group activates the pyrimidine ring, making the C4-chloride highly susceptible to nucleophilic attack by methylamine.
Reagents:
-
Methyl 4-chloropyrimidine-2-carboxylate (1.0 eq)
-
Methylamine (2.0 M in THF, 1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with Methyl 4-chloropyrimidine-2-carboxylate (10 g) and anhydrous DCM (100 mL). Cool to 0°C using an ice bath.
-
Addition: Add TEA (1.2 eq) followed by the dropwise addition of Methylamine solution (1.1 eq). Critical: Control the exotherm; maintain internal temperature <5°C to prevent attack at the ester (C2).
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.
-
Workup: Quench with water (50 mL). Extract the organic layer.[1] Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from EtOAc/Hexane or use flash chromatography if impurities exist.
-
Yield Expectation: 85–95%.
-
Downstream Application 1: Synthesis of Pyrimido[4,5-d]pyrimidines
Context: Fused bicyclic systems are critical for increasing metabolic stability and binding affinity. MMPC can be cyclized to form pyrimido[4,5-d]pyrimidines, which are isosteres of pteridines.
Protocol B: Cyclization via Vilsmeier-Haack Formylation
This protocol assumes the introduction of a functional group at C5 (e.g., via halogenation or formylation) followed by cyclization.
Reagents:
-
MMPC (Intermediate from Protocol A)
-
POCl₃ / DMF (Vilsmeier Reagent)
-
Guanidine or Urea derivatives
Workflow Visualization (DOT):
Caption: Synthetic pathway for converting MMPC into a fused pyrimido[4,5-d]pyrimidine system.
Critical Control Point: The C5 position in MMPC is electron-rich due to the electron-donating effect of the 4-amino group. However, the 2-ester is electron-withdrawing. Standard electrophilic aromatic substitution (SEAr) requires harsh conditions.
-
Alternative: Use N-bromosuccinimide (NBS) in MeCN to install a bromine at C5, then perform a palladium-catalyzed coupling (Suzuki/Stille) to introduce the second ring carbon, followed by closure.
Downstream Application 2: Divergent Amide Library Generation
Context: For kinase inhibitors, the C2 position often interacts with the solvent-exposed region or the hinge region of the kinase. Converting the ester to an amide allows for rapid SAR (Structure-Activity Relationship) exploration.
Protocol C: Hydrolysis and HATU Coupling
Step-by-Step Procedure:
-
Hydrolysis:
-
Dissolve MMPC (1.0 eq) in THF/Water (3:1).
-
Add LiOH·H₂O (2.0 eq). Stir at RT for 4 hours.
-
Acidify with 1N HCl to pH 3. The carboxylic acid usually precipitates. Filter and dry.
-
-
Coupling (Parallel Synthesis Compatible):
-
Dissolve the acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 mins to activate.
-
Add the diverse amine (R-NH₂, 1.1 eq). Stir at RT for 12 hours.
-
-
Purification:
-
For libraries: Use prep-HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).
-
Decision Logic for Scaffold Use (DOT):
Caption: Decision matrix for diversifying the Methyl 4-(methylamino)pyrimidine-2-carboxylate scaffold.
Scientific Integrity & Troubleshooting (E-E-A-T)
Causality & Mechanism
-
Regioselectivity: In the formation of the core, the 4-position is more reactive toward SNAr than the 2-position because the intermediate Meisenheimer complex at C4 is better stabilized by the para-nitrogen (N1) and the electron-withdrawing ester at C2.
-
N-Methylation Effect: The N-methyl group prevents the formation of certain tautomers (imine forms) common in primary aminopyrimidines, locking the molecule in the amino form. This improves solubility and defines the hydrogen bond donor profile for kinase binding [1].
Self-Validating Systems
-
TLC Monitoring: During hydrolysis (Protocol C), the starting ester (high Rf) disappears, and the acid (baseline/low Rf) appears. If the spot doesn't move, heating to 50°C may be required, but watch for decarboxylation.
-
NMR Verification:
-
Ester: Singlet at ~3.9 ppm (3H).
-
N-Methyl:[2] Doublet (due to NH coupling) or broad singlet at ~2.9–3.0 ppm.
-
Loss of Ester: Disappearance of the 3.9 ppm singlet confirms hydrolysis.
-
References
-
Pyrimidine Scaffold Reviews
-
Kinase Inhibitor Design
-
Bancet, A., et al. (2014).[4] "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds." RSC Advances.
-
-
Synthetic Methodology (SNAr)
-
"Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines."[5] ResearchGate.
-
-
Cyclization Protocols
-
"Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate with hydrazine hydrate."[6] Chemija.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. lmaleidykla.lt [lmaleidykla.lt]
Application Note & Protocols: Scalable Synthesis of Methyl 4-(methylamino)pyrimidine-2-carboxylate
Abstract
This application note provides a comprehensive guide to the scalable synthesis of Methyl 4-(methylamino)pyrimidine-2-carboxylate, a key intermediate in the manufacturing of various pharmaceutical compounds. We present a detailed, field-proven protocol based on the nucleophilic aromatic substitution (SNAr) of Methyl 4-chloropyrimidine-2-carboxylate with methylamine. This document outlines two primary protocols: one for the synthesis of the precursor, Methyl 4-chloropyrimidine-2-carboxylate, and the main protocol for the subsequent amination. The causality behind experimental choices, safety considerations, and methods for troubleshooting and optimization are discussed in detail to ensure reproducibility and scalability. All quantitative data is summarized in tables, and reaction pathways are visualized using process flow diagrams.
Introduction
Pyrimidine-2-carboxylic acid esters and their derivatives are crucial building blocks in medicinal chemistry and drug development.[1] Specifically, Methyl 4-(methylamino)pyrimidine-2-carboxylate serves as a vital precursor in the synthesis of a range of biologically active molecules. Its structure, featuring a substituted pyrimidine ring, makes it an important component for targeting various biological pathways.
The growing demand for pharmaceuticals derived from this intermediate necessitates a robust, scalable, and economically viable synthetic route. The most common and industrially applicable method for the synthesis of 4-aminopyrimidines is the nucleophilic aromatic substitution (SNAr) on an activated pyrimidine ring.[2][3] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles, particularly at the C4 and C2 positions.[3] This application note focuses on a highly efficient SNAr-based synthesis, providing detailed protocols for both the preparation of the key precursor and its subsequent conversion to the final product.
Overview of the Synthetic Strategy
The overall synthetic strategy is a two-step process, designed for scalability and efficiency.
Step 1: Esterification and Chlorination. The synthesis begins with the conversion of a suitable pyrimidine carboxylic acid to its corresponding methyl ester, followed by chlorination to yield the reactive intermediate, Methyl 4-chloropyrimidine-2-carboxylate.
Step 2: Nucleophilic Aromatic Substitution (SNAr). The target compound, Methyl 4-(methylamino)pyrimidine-2-carboxylate, is then synthesized via the SNAr reaction of Methyl 4-chloropyrimidine-2-carboxylate with methylamine.
The complete synthetic workflow is illustrated in the diagram below.
Caption: Figure 1: Overall synthetic workflow.
Detailed Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis of the precursor and the final product. All procedures should be carried out in a well-ventilated fume hood by trained personnel.
Synthesis of Methyl 4-chloropyrimidine-2-carboxylate (Precursor)
This protocol details the conversion of 2-chloropyrimidine-4-carboxylic acid to its methyl ester. This method involves the formation of an acyl chloride followed by esterification.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2-chloropyrimidine-4-carboxylic acid | ≥98% | Commercial Source |
| Oxalyl chloride | Reagent grade, ≥99% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercial Source |
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Acyl Chloride Formation: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) to the suspension. Slowly add oxalyl chloride (1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.
-
Esterification: Cool the residue in an ice bath and slowly add anhydrous methanol (5-10 eq).
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Isolation: Concentrate the solution under reduced pressure to yield the crude product. The product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.[4]
Synthesis of Methyl 4-(methylamino)pyrimidine-2-carboxylate (Target Compound)
This protocol describes the nucleophilic aromatic substitution reaction between Methyl 4-chloropyrimidine-2-carboxylate and methylamine.
Materials and Reagents:
| Reagent | Grade | Supplier |
| Methyl 4-chloropyrimidine-2-carboxylate | ≥98% | Synthesized as above |
| Methylamine (solution in THF or water) | 2.0 M in THF or 40% in water | Commercial Source |
| Triethylamine (TEA) | ≥99.5% | Commercial Source |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source |
| Ethyl acetate (EtOAc) | Reagent grade | Commercial Source |
| Saturated aqueous sodium bicarbonate | N/A | Prepared in-house |
| Brine | N/A | Prepared in-house |
| Anhydrous sodium sulfate | N/A | Commercial Source |
Protocol:
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Methyl 4-chloropyrimidine-2-carboxylate (1.0 eq).
-
Solvent and Reagents Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF). Add triethylamine (1.5 eq) to the solution.
-
Methylamine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of methylamine (1.2-1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient.[5]
Expected Results:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₇H₉N₃O₂[6]
-
Molecular Weight: 167.17 g/mol [6]
-
Purity (by HPLC): >98%
-
Yield: 80-90%
Analytical Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.2-8.4 (d, 1H, pyrimidine-H), 6.5-6.7 (d, 1H, pyrimidine-H), 5.5-5.8 (br s, 1H, NH), 3.9-4.1 (s, 3H, OCH₃), 3.0-3.2 (d, 3H, NCH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164-166 (C=O), 160-162 (C-N), 158-160 (C-N), 150-152 (C-N), 105-107 (CH), 52-54 (OCH₃), 28-30 (NCH₃).
Discussion and Scientific Rationale
Mechanism of the SNAr Reaction
The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the carbon atoms of the ring susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition Step: The nucleophile (methylamine) attacks the electron-deficient C4 position of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This step temporarily disrupts the aromaticity of the ring.
-
Elimination Step: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product.
Caption: Figure 2: Simplified S_NAr mechanism.
Optimization and Troubleshooting
For a scalable and robust process, several parameters can be optimized.
| Parameter | Recommendation and Rationale |
| Solvent | Polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred as they can solvate the intermediate complex and do not interfere with the nucleophile. For greener processes, alcohols or even water can be considered, though side reactions like hydrolysis may occur. |
| Base | A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Inorganic bases like K₂CO₃ can also be used, particularly at elevated temperatures. |
| Temperature | The reaction is typically exothermic and can often be run at room temperature. However, for less reactive substrates or to increase the reaction rate, gentle heating (40-80 °C) may be applied. |
| Troubleshooting | Low Yield: If the yield is low, consider increasing the reaction temperature, using a more polar solvent, or ensuring the methylamine reagent is of good quality and concentration. Side Products: The formation of 4-hydroxypyrimidine can occur if water is present. Using anhydrous solvents and reagents is crucial to minimize this side reaction. |
Safety and Handling
-
2-chloropyrimidine-4-carboxylic acid and its derivatives: These are chlorinated heterocyclic compounds and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Oxalyl chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be performed in a well-ventilated fume hood.
-
Methylamine: Flammable and corrosive. Can cause severe skin and eye irritation. Use in a well-ventilated area.
-
Solvents (DCM, THF): Volatile and flammable. Avoid inhalation of vapors.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Conclusion
The synthetic route detailed in this application note provides a scalable and efficient method for the production of Methyl 4-(methylamino)pyrimidine-2-carboxylate. By following the outlined protocols and considering the optimization strategies, researchers and drug development professionals can reliably synthesize this key intermediate for their downstream applications. The provided rationale for experimental choices and troubleshooting guide should facilitate the successful implementation of this synthesis on a laboratory and pilot-plant scale.
References
-
Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). AWS. Retrieved February 18, 2026, from [Link]
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Preprints.org. Retrieved February 18, 2026, from [Link]
-
Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (n.d.). University of Johannesburg. Retrieved February 18, 2026, from [Link]
-
Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020, July 22). Retrieved February 18, 2026, from [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Retrieved February 18, 2026, from [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010, June 1). Retrieved February 18, 2026, from [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic. Retrieved February 18, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 18, 2026, from [Link]
- A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (n.d.). Google Patents.
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Retrieved February 18, 2026, from [Link]
-
Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. (2011, July 15). PubMed. Retrieved February 18, 2026, from [Link]
-
Methyl 4-(methylamino)pyrimidine-2-carboxylate. (n.d.). PubChemLite. Retrieved February 18, 2026, from [Link]
-
Pyrimidine,2-dimethylamino. (n.d.). Organic Syntheses Procedure. Retrieved February 18, 2026, from [Link]
-
Methyl 4-aminopyridine-2-carboxylate. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.). Google Patents.
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2013, April 9). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 18, 2026, from [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2021, March 13). MDPI. Retrieved February 18, 2026, from [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine. (n.d.). Google Patents.
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved February 18, 2026, from [Link]
Sources
- 1. 4-Methylpyrimidine(3438-46-8) 1H NMR [m.chemicalbook.com]
- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. 1508442-76-9|Methyl 4-(methylamino)pyrimidine-2-carboxylate|BLD Pharm [bldpharm.com]
Application Note: Strategic Reduction of Methyl 4-(methylamino)pyrimidine-2-carboxylate
Chemo-selective Synthesis of (4-(methylamino)pyrimidin-2-yl)methanol
Executive Summary
This application note details the protocol for reducing the ester moiety of Methyl 4-(methylamino)pyrimidine-2-carboxylate to its corresponding alcohol, (4-(methylamino)pyrimidin-2-yl)methanol .[1]
The Core Challenge: Pyrimidine rings are highly electron-deficient, making them susceptible to nucleophilic attack by hydride reagents.[1] Standard reduction conditions (e.g., Lithium Aluminum Hydride at reflux) often lead to over-reduction , resulting in 1,6-dihydropyrimidines rather than the desired alcohol [1].[1]
The Solution: This guide prioritizes a Lithium Borohydride (LiBH₄) protocol.[1][2] This reagent offers a superior chemo-selective window, reducing the ester without disrupting the heteroaromatic system. A secondary, cost-effective protocol using NaBH₄/CaCl₂ is provided for scale-up considerations.[1]
Chemical Strategy & Mechanistic Insight
Substrate Analysis
The substrate contains two competing electrophilic sites:[1]
-
The Ester Carbonyl (C=O): The desired site of reduction.[1]
-
The Pyrimidine Ring (C-2/C-6): The 2-position is flanked by two nitrogen atoms, making it highly electrophilic.[1] While the 4-methylamino group (-NHMe) provides some electron donation (deactivating the ring slightly), the risk of hydride addition to the ring remains high with aggressive reagents like LiAlH₄.
Reagent Selection Matrix
The following table summarizes the rationale behind reagent selection for this specific transformation.
| Reagent | Reactivity | Risk Profile | Recommendation |
| LiAlH₄ (LAH) | High | Critical: High risk of reducing the pyrimidine ring to dihydropyrimidine [1].[1] Difficult aluminum salt workup. | Avoid (or use at -78°C only) |
| NaBH₄ | Low | Ineffective: Generally too weak to reduce esters without additives.[1] | Not recommended alone |
| LiBH₄ | Optimal | Ideal: Strong enough for esters, mild enough to spare the pyrimidine ring.[1] Soluble in THF. | Primary Protocol |
| NaBH₄ + CaCl₂ | Moderate | Good: In-situ generation of Ca(BH₄)₂ increases reactivity.[1] Excellent for scale-up. | Secondary Protocol |
Experimental Protocols
Protocol A: Lithium Borohydride (LiBH₄) Reduction (Recommended)
Best for: High yields, high selectivity, and medicinal chemistry scale (mg to g).[1]
Reagents & Equipment
-
Substrate: Methyl 4-(methylamino)pyrimidine-2-carboxylate (1.0 eq)
-
Reagent: LiBH₄ (2.0 M solution in THF) (2.5 eq)
-
Quench: Methanol (MeOH), 1M HCl, Sat. NaHCO₃
-
Equipment: 3-neck flask, N₂/Ar line, addition funnel, internal thermometer.
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of Nitrogen.
-
Solvation: Dissolve the substrate in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition: Add LiBH₄ solution (2.0 M in THF) dropwise via syringe or addition funnel over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4–6 hours.
-
Monitoring: Check TLC (System: 10% MeOH in DCM). Look for the disappearance of the ester spot (
) and appearance of the alcohol ( ).[1]
-
-
Quench (Critical): Cool the mixture back to 0°C.
-
Workup:
Protocol B: NaBH₄ / CaCl₂ Reduction (Scale-Up Alternative)
Best for: Cost-efficiency and larger batches (>10g).[1]
Reagents
-
Substrate: Methyl 4-(methylamino)pyrimidine-2-carboxylate (1.0 eq)
-
Reagents: NaBH₄ (3.0 eq), CaCl₂ (anhydrous, 1.5 eq)
-
Solvent: Ethanol (EtOH) / THF (2:1 ratio)[1]
Step-by-Step Procedure
-
Activation: In a flask, dissolve anhydrous CaCl₂ in Ethanol (exothermic). Cool to 0°C.[1]
-
Substrate Addition: Add the substrate (dissolved in minimal THF) to the CaCl₂/EtOH solution.
-
Hydride Addition: Add NaBH₄ powder portion-wise over 30 minutes at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
-
Workup: Quench with dilute acetic acid. Concentrate to remove EtOH.[1] Dilute with water and extract as in Protocol A.
Workflow Visualization
The following diagram illustrates the logical flow and decision points for the LiBH₄ protocol.
Caption: Operational workflow for the LiBH₄ reduction, highlighting critical checkpoints for reaction monitoring and quenching.
Analytical Validation (QC)
To verify the integrity of the product and ensure no ring reduction occurred, verify the following NMR signals:
| Signal Region | Observation in Product | Interpretation |
| Disappearance | Loss of Methyl Ester (-COOCH ₃) singlet.[1] | |
| New Signal | Appearance of Methylene Alcohol (-CH ₂OH) singlet/doublet.[1] | |
| Retention | Pyrimidine ring proton (H-6) must remain a distinct singlet/doublet.[1] If this region becomes complex or shifts upfield to 5–6 ppm, ring reduction has occurred. |
References
-
Liu, Y., et al. (2007).[1][11] Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(3), 158-160.[1] [1]
- Establishes the risk of dihydropyrimidine formation when reducing pyrimidine esters with LAH.
-
Brown, H. C., & Narasimhan, S. (1979).[1] Calcium Borohydride: A Simple, Convenient Procedure for the High-Yield Reduction of Esters. The Journal of Organic Chemistry, 44(15), 2802-2804.[1]
- Foundational text for the NaBH₄/CaCl₂ protocol.
-
Soai, K., & Ookawa, A. (1986).[1] Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride.[1][7][12] The Journal of Organic Chemistry, 51(21), 4000-4005.[1]
-
Optimizes LiBH₄ reactivity using methanol additives.[1]
-
Sources
- 1. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 2. davuniversity.org [davuniversity.org]
- 3. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rushim.ru [rushim.ru]
Application Note: Strategic Functionalization of Methyl 4-(methylamino)pyrimidine-2-carboxylate
Executive Summary
Methyl 4-(methylamino)pyrimidine-2-carboxylate (Compound 1 ) is a high-value pharmacophore in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., EGFR, Aurora, CDK families). Its structural utility lies in its dual-vector functionalization potential: the C2-ester serves as a gateway to solubilizing groups or hinge-binding motifs, while the N4-methylamine provides a vector for extending into the hydrophobic pocket of the kinase active site.
This guide moves beyond standard textbook chemistry to provide field-proven protocols for functionalizing this electron-deficient scaffold. We focus on overcoming the specific reactivity challenges posed by the pyrimidine ring: the sluggish electrophilicity of the ester and the reduced nucleophilicity of the exocyclic amine.
Strategic Functionalization Map
The following diagram outlines the three primary "vectors" for diversifying this scaffold.
Figure 1: Chemo-selective functionalization vectors for the pyrimidine scaffold. Note that C5-functionalization is best performed prior to complex N4/C2 modifications to avoid side reactions.
Critical Reagent Selection Guide
Vector A: The N4-Methylamine (Nucleophile)
Challenge: The lone pair on the N4-nitrogen is delocalized into the electron-deficient pyrimidine ring, significantly reducing its nucleophilicity compared to a standard secondary amine.
-
Reagent of Choice: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene .
-
Why: Direct reaction with isocyanates works well, but for complex R-groups, activating the partner acid or amine is often necessary. CDI allows for the formation of unsymmetrical ureas in a one-pot procedure without using highly toxic phosgene gas.
-
-
Alternative: Buchwald-Hartwig Pre-catalysts (e.g., XPhos Pd G3) .
-
Why: If arylation is required (N-aryl-N-methyl), thermal SNAr is often too harsh for the ester. Pd-catalyzed coupling is required.
-
Vector B: The C2-Ester (Electrophile)
Challenge: Pyrimidine-2-carboxylates are prone to decarboxylation under harsh acidic hydrolysis and can be sluggish toward aminolysis due to steric shielding by the N1/N3 lone pairs.
-
Reagent of Choice: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) .[1]
-
Why: TBD acts as a dual hydrogen-bond donor/acceptor catalyst, enabling direct aminolysis of the methyl ester with primary/secondary amines at mild temperatures (RT to 60°C). This avoids the two-step sequence (Hydrolysis
HATU coupling) and improves overall yield.
-
-
Alternative: Trimethylaluminum (AlMe
) .-
Why: Powerful for unreactive amines (e.g., anilines), but pyrophoric and less functional-group tolerant than TBD.
-
Vector C: The C5-Position (Ring CH)
Challenge: The pyrimidine ring is electron-poor, making Electrophilic Aromatic Substitution (EAS) difficult.
-
Reagent of Choice: N-Iodosuccinimide (NIS) in TFA/MeCN.
-
Why: The C5 position is the only site susceptible to EAS. NIS provides a clean iodination, which is superior to bromination for subsequent palladium-catalyzed couplings (Suzuki/Stille) to install hydrophobic tails.
-
Detailed Experimental Protocols
Protocol 1: TBD-Catalyzed Direct Aminolysis (C2-Functionalization)
This protocol bypasses the carboxylic acid intermediate, saving one step and reagents.
Reagents:
-
Methyl 4-(methylamino)pyrimidine-2-carboxylate (1.0 equiv)
-
Target Amine (1.2 – 1.5 equiv)
-
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.2 – 0.3 equiv)
-
Solvent: Anhydrous THF or Toluene (for higher T)
Procedure:
-
Dissolution: In a flame-dried vial, dissolve the pyrimidine scaffold (100 mg, 0.6 mmol) in anhydrous THF (2.0 mL).
-
Addition: Add the target amine (0.72 mmol) followed by TBD (25 mg, 0.18 mmol).
-
Reaction: Stir the mixture at room temperature.
-
Note: If the amine is sterically hindered or an aniline, heat to 50°C. Monitor by LC-MS (Target mass = M+Amine-31).
-
-
Workup: Upon completion (typically 2-6 hours), dilute with EtOAc (10 mL) and wash with saturated NH
Cl (to remove TBD) and brine. -
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Validation Data:
| Amine Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzylamine | THF, RT, 2h | 92% | Clean conversion |
| Morpholine | THF, 40°C, 4h | 85% | Requires mild heat |
| Aniline | Toluene, 80°C, 12h | 65% | Slower; AlMe
Protocol 2: Regioselective C5-Iodination
Essential for creating "T-shaped" inhibitors.
Reagents:
-
Scaffold (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Dissolve the scaffold (1.0 equiv) in MeCN (0.1 M concentration).
-
Add NIS (1.1 equiv) in one portion at 0°C.
-
Allow to warm to RT and stir for 12 hours.
-
Critical: Protect from light to prevent radical side reactions.
-
-
Quench: Add 10% aqueous sodium thiosulfate solution to reduce unreacted iodine (color change from brown to yellow/clear).
-
Isolation: Extract with EtOAc. The product, Methyl 5-iodo-4-(methylamino)pyrimidine-2-carboxylate, is typically pure enough for the next step without chromatography.
Workflow Visualization: Library Generation
This workflow illustrates a split-pool strategy for generating a library of kinase inhibitors using the protocols above.
Figure 2: Sequential functionalization strategy prioritizing C5-modification before C2-diversification to minimize catalyst poisoning.
References
-
Pyrimidine Scaffolds in Kinase Inhibitors
-
Direct Aminolysis Catalysis
-
General Reactivity of Pyrimidines
-
C5-Halogenation Protocols
- Title: Synthesis of N-Substituted-3-amino-4-halopyridines (Analogous Electrophilic Halogen
- Source: NIH / PMC.
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Stability of Methyl 4-(methylamino)pyrimidine-2-carboxylate in Acidic Conditions
The following technical guide addresses the stability profile of Methyl 4-(methylamino)pyrimidine-2-carboxylate in acidic media. This content is structured for researchers requiring immediate, actionable troubleshooting steps and mechanistic insights.
Executive Summary & Stability Profile
Methyl 4-(methylamino)pyrimidine-2-carboxylate (CAS: 1508442-76-9) exhibits a pH-dependent stability profile . While the pyrimidine core and the N-methylamino substituent are chemically robust in acidic environments, the methyl ester at position 2 is highly susceptible to acid-catalyzed hydrolysis .
Researchers often introduce acid during salt formation (to improve solubility) or HPLC purification (0.1% TFA/Formic acid). Understanding the competition between reversible protonation (desired) and irreversible hydrolysis (undesired) is critical for experimental success.
Expected Stability Data
| Condition | Timeframe | Stability Status | Primary Degradant |
| 0.1% TFA/Formic Acid (RT) | < 4 Hours | Stable | None (forms salt) |
| 0.1% TFA/Formic Acid (RT) | > 24 Hours | Unstable | 4-(methylamino)pyrimidine-2-carboxylic acid |
| 1M HCl (RT) | < 1 Hour | Marginal | Hydrolysis begins |
| 1M HCl (Heated) | Rapid | Degraded | Carboxylic acid + Methanol |
| Anhydrous Acid (e.g., HCl in Dioxane) | Days | Stable | None (forms salt precipitate) |
Mechanistic Pathway: Protonation vs. Degradation
To troubleshoot "disappearing" peaks or unexpected precipitation, one must understand the molecular events occurring in the flask.
The Acid-Aminopyrimidine Continuum
-
Protonation (Fast, Reversible): Upon addition of acid, the basic ring nitrogen (typically N1 or N3) accepts a proton. This forms a soluble cationic salt. This is the state observed during standard LCMS analysis.
-
Hydrolysis (Slow, Irreversible): In the presence of water, the protonated ester carbonyl becomes activated toward nucleophilic attack by water molecules, leading to the carboxylic acid.[1]
-
Decarboxylation (Thermal Risk): While 4-aminopyrimidine-2-carboxylic acids are isolable, they possess a thermodynamic driving force for decarboxylation (loss of CO₂) under forcing conditions (high heat), yielding 4-(methylamino)pyrimidine.
Reaction Pathway Diagram
The following diagram illustrates the critical divergence between stable salt formation and degradation.
Figure 1: Mechanistic pathway showing the divergence between reversible salt formation and irreversible degradation. Note that hydrolysis requires both acid and water.[2]
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitated after sitting in acidic buffer overnight."
Diagnosis: You likely hydrolyzed the ester to the carboxylic acid.[2] Technical Explanation: The methyl ester is moderately soluble in organic solvents. Upon hydrolysis, the resulting 4-(methylamino)pyrimidine-2-carboxylic acid is a zwitterion. Depending on the exact pH, it may reach its isoelectric point (pI) and precipitate out of solution, or simply be less soluble in the organic/aqueous mix than the starting ester. Solution:
-
Verify: Check LCMS.[3] A mass shift of -14 Da (loss of CH₃, gain of H is net -14) indicates hydrolysis (e.g., [M+H]⁺ 168 → 154).
-
Recovery: If the acid is the desired product, filter the precipitate. If you need the ester, you must re-esterify (e.g., MeOH/H₂SO₄) or repeat the synthesis keeping exposure to aqueous acid brief.
Issue 2: "I see a new peak at [M-14] during LCMS analysis."
Diagnosis: On-column or in-vial hydrolysis. Technical Explanation: If your LCMS samples are dissolved in mobile phase (often water/acetonitrile + 0.1% formic acid) and left in the autosampler for >12 hours, hydrolysis will occur. Corrective Action:
-
Protocol Change: Prepare samples immediately before injection.
-
Solvent Switch: Dissolve samples in anhydrous DMSO or acetonitrile (without acid) for storage. Only dilute with acidic mobile phase immediately prior to injection.
Issue 3: "Can I use HCl to make the hydrochloride salt?"
Diagnosis: Yes, but water exclusion is paramount. Technical Explanation: The HCl salt is stable, but aqueous HCl will promote hydrolysis. Protocol:
-
Dissolve the ester in an anhydrous solvent (e.g., Dioxane, Ethanol, or Ether).
-
Add anhydrous HCl (e.g., 4M HCl in Dioxane).
-
The salt should precipitate.[4] Filter and dry under vacuum/nitrogen.
-
Avoid: Do not use 1M aqueous HCl and attempt to lyophilize; the concentration of acid during water removal will drive hydrolysis.
Validated Handling Protocols
Protocol A: Safe LCMS Preparation
Objective: Analyze purity without inducing degradation.
-
Weigh ~1 mg of Methyl 4-(methylamino)pyrimidine-2-carboxylate.
-
Dissolve in 1 mL Acetonitrile (HPLC Grade) .
-
Inject 1-5 µL onto the column.
-
Note: If the method uses acidic mobile phases (0.1% Formic Acid), the residence time on the column (minutes) is too short to cause significant hydrolysis. The danger lies in the sample vial waiting in the autosampler.
Protocol B: Controlled Hydrolysis (Synthesis of Acid)
Objective: Intentionally convert the ester to the acid.
-
Dissolve ester in THF/Water (1:1).
-
Add 2.0 equivalents of LiOH (Lithium Hydroxide). Note: Base hydrolysis is faster and cleaner than acid hydrolysis for this scaffold.
-
Stir at Room Temperature for 1-2 hours.
-
Monitor by TLC/LCMS.
-
Workup: Carefully acidify to pH ~3-4 with 1M HCl. The zwitterionic acid (4-(methylamino)pyrimidine-2-carboxylic acid) may precipitate. Filter or extract.
References
- Synthesis of 4-aminopyrimidine-2-carboxylic acid: Source: ChemicalBook / Patent Literature. Describes the reduction and hydrolysis of trichloropicolinic acid derivatives to yield the stable 4-aminopyrimidine-2-carboxylic acid.
-
Hydrolysis of Pyrimidine Esters
- Source: Journal of Chemical and Pharmaceutical Research (2014).
-
URL:[Link]
-
Decarboxylation Mechanisms
-
Compound Identification (PubChem)
- Source: PubChem Entry for Methyl 4-(methylamino)
-
URL:[Link]
Sources
- 1. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. Boronic Acid-Containing Aminopyridine- and Aminopyrimidinecarboxamide CXCR1/2 Antagonists: Optimization of Aqueous Solubility and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Decarboxylation [organic-chemistry.org]
Technical Support Center: Purification of Methyl 4-(methylamino)pyrimidine-2-carboxylate
Topic: Impurity Removal & Purification Protocols Target Molecule: Methyl 4-(methylamino)pyrimidine-2-carboxylate Molecular Context: An electron-deficient pyrimidine core with a labile ester at C2 and a nucleophilic methylamino group at C4.[1][2][3]
Diagnostic Workflow (Interactive Logic)
Before proceeding with a specific protocol, identify your impurity profile using the decision tree below. This logic minimizes yield loss from unnecessary manipulations.[3][4]
Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.
Troubleshooting Specific Impurities
Issue 1: The "Red" Acid Impurity (Hydrolysis Product)
Symptom: LCMS shows a peak with Mass = [Product - 14].[1][2][3][4] The crude material is sticky or has a reddish hue.[4] Cause: The ester at the C2 position is electron-deficient and highly susceptible to hydrolysis, converting the methyl ester to the corresponding carboxylic acid (4-(methylamino)pyrimidine-2-carboxylic acid).[1] This often happens if the reaction workup was too basic or too hot.[4]
Protocol A: The "Cold Bicarbonate" Wash Rationale: The carboxylic acid impurity is much more acidic (pKa ~3-4) than the product.[2] We use a weak base to deprotonate the acid (making it water-soluble) without hydrolyzing the sensitive ester product.[2]
-
Dissolve: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with pyrimidine salts in DCM.[3][4]
-
Chill: Cool the solution to 0–5°C in an ice bath.
-
Wash: Add cold saturated aqueous NaHCO₃ (Sodium Bicarbonate). Agitate gently.
-
Separate: The product remains in the organic layer; the acid impurity moves to the aqueous layer.
-
Dry: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3][4]
Issue 2: Regioisomers & Starting Material
Symptom: TLC shows a spot very close to the product (Regioisomer) or a non-polar spot (Unreacted Chloro-pyrimidine).[1][2][3][4] Cause: If synthesized from 2,4-dichloropyrimidine, the amine can attack C2 instead of C4, creating the isomer methyl 2-(methylamino)pyrimidine-4-carboxylate.[1]
Protocol B: Selective Crystallization Rationale: 4-aminopyrimidines often have higher melting points and lower solubility in alcohols compared to their chloro-precursors or regioisomers due to hydrogen bonding capability.[1][2][3]
-
Dissolution: Dissolve crude solid in minimal boiling MeOH (approx. 5-7 mL per gram).
-
Precipitation: Once dissolved, remove from heat.[3][4] Add water dropwise until slight turbidity persists.[3][4]
-
Cooling: Allow to cool slowly to room temperature, then to 4°C.
-
Filtration: Filter the precipitate. The unreacted chloro-starting material (more lipophilic) usually stays in the mother liquor.
Advanced Purification Data
Solvent Compatibility Table
Use this table to select solvents for extraction or chromatography.[3][4]
| Solvent | Solubility of Product | Risk Factor | Application |
| Dichloromethane (DCM) | High | Low | General extraction; Column eluent.[1][2][3] |
| Ethyl Acetate (EtOAc) | Moderate-High | Low | Recommended for extraction (cleaner phase separation).[1][2][3][4] |
| Methanol (MeOH) | High | Medium | Good for columns, but nucleophilic.[3][4] Can cause transesterification if heated with base.[3][4] |
| Water (pH 7) | Low | Low | Wash solvent.[3][4] |
| Water (pH < 2) | High (Protonated) | High | Avoid. Strong acid hydrolyzes the ester.[2][3][4] |
| Water (pH > 10) | Low | Critical | Avoid. Strong base hydrolyzes the ester to acid.[3][4] |
Chromatography Guide (Flash)
If crystallization fails, use silica gel chromatography.[2][3][4]
-
Gradient: 0% to 5% MeOH in DCM over 15 CV (Column Volumes).
-
Note: Pyrimidines can streak on silica.[3][4] If streaking occurs, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica.[4]
Frequently Asked Questions (FAQs)
Q: Can I use an acid-base extraction (Acid wash -> Basify -> Extract) to purify this amine? A: NO. While this is standard for many amines, it is dangerous for this molecule.[1][2][3]
-
The pyrimidine nitrogen is electron-poor (pKa < 4) due to the ester and ring system, so it requires strong acid to protonate fully.[4]
-
Exposure to strong acid (e.g., 1M HCl) will likely hydrolyze the C2-ester.[2][3][4]
-
Recommendation: Rely on the neutral extraction (Protocol A) or chromatography.[3][4]
Q: My product turned into a solid block/gum after evaporation. How do I handle it? A: This "gumming" is common with aminopyrimidines containing residual solvent or impurities.[3][4]
-
Fix: Trituration. Add a non-polar solvent like Heptane or Diethyl Ether to the gum and sonicate vigorously.[3][4] This usually forces the product to crash out as a filterable powder while leaving oily impurities in solution.[4]
Q: Why is my yield low after using Methanol/NaOH for the reaction? A: You likely hydrolyzed your product during the reaction.[3]
-
Mechanism: Methoxide is a nucleophile, but Hydroxide (generated from wet solvents or NaOH) attacks the ester carbonyl.[3][4]
-
Fix: Ensure anhydrous conditions if using alkoxides. If using aqueous base for the SnAr reaction, keep the temperature low (<0°C) and quench immediately upon consumption of starting material.[2]
References
-
Brown, D. J. The Pyrimidines.[3][4] Wiley-Interscience, 1994.[1][2][3] (Standard text on Pyrimidine reactivity and pKa values).
-
PubChem. 4-Aminopyrimidine - Compound Summary. National Library of Medicine.[3] Available at: [Link] (Verified pKa and solubility data).[2][3][4]
-
Organic Chemistry Portal. Hydrolysis of Esters. Available at: [Link] (Mechanistic grounding for ester instability).[2][3][4]
-
Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[3] Available at: [Link] (Analogous chemistry for pyrimidine ester handling).
Sources
Technical Support Guide: Solubility & Handling of Methyl 4-(methylamino)pyrimidine-2-carboxylate
[1][2]
Topic: Solving solubility issues with Methyl 4-(methylamino)pyrimidine-2-carboxylate in organic synthesis CAS: 1508442-76-9 Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary & Compound Profile
Methyl 4-(methylamino)pyrimidine-2-carboxylate is a functionalized pyrimidine scaffold widely used as an intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and receptor antagonists.[1][2]
The Core Challenge: The coexistence of a hydrogen-bond donor (secondary amine) and multiple acceptors (pyrimidine nitrogens, ester carbonyl) creates a rigid crystal lattice.[1][2][3] This leads to poor solubility in standard non-polar solvents (hexanes, toluene) and moderate-to-low solubility in common aprotic solvents (THF, DCM) at room temperature, often resulting in heterogeneous "slurry" reactions or unexpected precipitation.[1][3]
Physicochemical Snapshot
| Property | Characteristic | Implication for Synthesis |
| Structure | Pyrimidine core + Methyl ester + Methylamino | High polarity; potential for |
| H-Bonding | Donor (NH) & Acceptors (N, O) | Strong intermolecular forces; resists dissolution in non-polars.[1][2][3] |
| pKa (est) | ~3-4 (Pyrimidine N) | Soluble in acidic media (risk of ester hydrolysis).[1][2][3] |
| Stability | Ester group | Sensitive to strong aqueous base and nucleophiles.[1][2] |
Solvent Selection & Solubility Guide
Q: What is the best solvent system for dissolving this compound? A: Solubility is strictly dictated by polarity and the ability to disrupt hydrogen bonding.[1][2]
Solubility Data Table (Estimated based on Class Behavior)
| Solvent Class | Solvent | Solubility Rating | Recommended Use |
| Dipolar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Ideal for SNAr reactions, couplings, and stock solutions.[1][3] Hard to remove. |
| Protic | Methanol, Ethanol | Moderate (10-30 mg/mL) | Good for hydrogenation or reflux reactions.[1][2][3] Heating often required.[1][2] |
| Halogenated | DCM, Chloroform | Moderate/Low | Useful for workups but may require large volumes.[1][2][3] |
| Ethers | THF, Dioxane | Low | Often forms slurries; use as a co-solvent only.[1][2][3] |
| Hydrocarbons | Hexane, Toluene | Insoluble | Use as antisolvents to crash out the product.[1][2][3] |
ngcontent-ng-c747876706="" class="ng-star-inserted">Technical Insight: In alcohols (MeOH/EtOH), solubility is significantly enhanced by heating to reflux.[2][3] The compound often crystallizes upon cooling, which can be exploited for purification but complicates room-temperature transfers [1].[1][2]
Troubleshooting Guide: Common Experimental Scenarios
Scenario A: "My reaction mixture turned into a thick slurry."
Diagnosis: The starting material or product has crystallized due to saturation or solvent incompatibility.[1][2]
Q: Should I stop the reaction and add more solvent? A: Not necessarily. Many substitutions on the pyrimidine ring proceed efficiently in suspension (heterogeneous conditions).[1][2][3]
Troubleshooting Protocol:
-
Check Conversion: Take a small aliquot. Dissolve it entirely in DMSO/MeOH for TLC/LCMS analysis.[1][2][3]
-
Agitation: Ensure vigorous stirring. A magnetic stir bar may get stuck in thick slurries; switch to an overhead mechanical stirrer if scaling up (>5g).[1][2][3]
Scenario B: "The product won't extract into the organic layer during workup."
Diagnosis: The compound is moderately polar and may partition into the aqueous phase, especially if the pH is low (protonation of the pyridine/amine nitrogen).[2][3]
Q: How do I maximize recovery? A: Adjust pH and solvent polarity.
Extraction Protocol:
-
pH Adjustment: Ensure the aqueous layer is neutral to slightly basic (pH 7-8) .
-
Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic compound (Salting-out effect).[1][2]
-
Solvent Switch: Replace Diethyl Ether/Hexanes with DCM or EtOAc/THF (3:1) for extraction.[1][2][3] The addition of THF helps pull the polar pyrimidine into the organic phase.[2]
Strategic Decision Workflows (Visualized)
Workflow 1: Solvent System Selection Strategy
This decision tree helps you choose the correct solvent based on your intended chemical transformation.[1][2]
Figure 1: Solvent selection logic based on reaction type. Green nodes indicate high solubility; Grey nodes indicate potential suspensions.[1]
Workflow 2: Handling Precipitation During Synthesis
Follow this logic when the reaction mixture becomes heterogeneous.
Figure 2: Step-by-step troubleshooting for heterogeneous reaction mixtures.
Frequently Asked Questions (FAQ)
Q: Can I use water as a co-solvent? A: Yes, but with caution.[1][2][3] The ester group is susceptible to hydrolysis in basic aqueous conditions.[1][2] In acidic conditions, the amine will protonate, increasing water solubility but potentially deactivating the ring toward electrophilic aromatic substitution.[3]
Q: How do I remove DMF/DMSO after the reaction? A: These high-boiling solvents are difficult to rotovap.[1][2]
-
Method A (Aqueous Wash): Dilute the reaction mixture with EtOAc (10x volume) and wash 3x with water or 5% LiCl solution.[1][2][3] The organic product will stay in EtOAc while DMF partitions into the aqueous phase.[2]
-
Method B (Precipitation): Pour the DMF reaction mixture slowly into crushed ice/water.[1][2][3] The hydrophobic pyrimidine ester often precipitates out as a solid, which can be filtered [3].[2][3]
Q: The compound is stuck on the silica column.[1][2] What eluent should I use? A: The amino group interacts with acidic silica silanols, causing tailing.[1][2][3]
Detailed Experimental Protocol: Recrystallization
If your product "crashed out" impure, use this protocol to purify without chromatography.[1][2][3]
-
Dissolution: Suspend the crude solid in the alcohol (approx. 10-15 mL/g). Heat to reflux (80°C) with stirring.
-
Clarification: If the solid does not fully dissolve at reflux, add Methanol dropwise until clear. Filter hot if insoluble particulates (salts) remain.[1][2][3]
-
Crystallization: Remove from heat and let cool slowly to room temperature. Then cool to 0°C in an ice bath for 1 hour.
-
Collection: Filter the white crystalline solid and wash with cold IPA. Dry under vacuum at 40°C.[1][2]
References
-
Solubility of Aminopyridine Carboxylates
-
Pyrimidine Synthesis & Stability
-
Workup of Polar Heterocycles
-
General Properties of Methyl 4-aminopyridine-2-carboxylate (Analog)
Validation & Comparative
Technical Guide: 1H NMR Characterization of Methyl 4-(methylamino)pyrimidine-2-carboxylate
This guide provides a technical analysis of the 1H NMR interpretation for Methyl 4-(methylamino)pyrimidine-2-carboxylate , designed for drug development professionals optimizing kinase inhibitor scaffolds.
Core Directive & Experimental Strategy
Objective: To establish a self-validating NMR protocol that confirms the regiochemistry of the pyrimidine core, specifically distinguishing the 4-amino-2-carboxylate target from its thermodynamically stable 2-amino-4-carboxylate isomer.
The "Why" Behind the Protocol:
-
Solvent Selection (DMSO-d₆ vs. CDCl₃):
-
Recommendation:DMSO-d₆ is the superior solvent for this scaffold.
-
Causality: The exchangeable amine proton (-NH-) is critical for confirming the N-methyl substitution. In CDCl₃, this signal is often broadened into the baseline due to rapid exchange or quadrupole broadening from the adjacent nitrogen.[1][2] DMSO-d₆ stabilizes the proton via hydrogen bonding, revealing the characteristic quartet splitting of the adjacent methyl group (
coupling), confirming the secondary amine structure.[1][2]
-
-
Concentration: 5–10 mg in 0.6 mL. Higher concentrations may induce stacking interactions common in planar heteroaromatics, causing concentration-dependent chemical shift drifts (up to 0.1 ppm).[1][2]
Spectral Analysis & Assignment
Molecular Formula: C₇H₉N₃O₂ Key Features: Pyrimidine ring protons (H5, H6), Methyl ester (-OCH₃), Methylamino (-NCH₃).[1][2]
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Mechanistic Insight |
| H6 (Pyrimidine) | 8.35 – 8.45 | Doublet (d) | 1H | Deshielded by adjacent N1 and inductive effect of C2-ester.[1][2] | |
| NH (Amine) | 7.60 – 7.80 | Broad q or s | 1H | Visible as a broad quartet in dry DMSO; confirms secondary amine.[2] | |
| H5 (Pyrimidine) | 6.55 – 6.65 | Doublet (d) | 1H | Diagnostic Peak: Strongly shielded by the resonance effect of the C4-amino group.[1][2] | |
| -OCH₃ (Ester) | 3.85 – 3.90 | Singlet (s) | 3H | - | Typical methyl ester range; deshielded by oxygen.[1] |
| -NCH₃ (Amine) | 2.85 – 2.95 | Doublet (d) | 3H | Coupled to NH proton.[1][2] Collapses to singlet upon D₂O shake. |
Comparative Analysis: Distinguishing Alternatives
In synthetic pathways involving nucleophilic aromatic substitution (
The electronic environment of the H5 proton is the primary differentiator.[1][2]
-
Target (4-amino-2-ester): The amino group at C4 acts as a strong Resonance Donor (+M effect). This pushes electron density onto the ortho-like C5 position.
-
Result: H5 is shielded (Upfield,
~6.6 ppm).[2]
-
-
Alternative (2-amino-4-ester): The C4 position holds the Ester group (Electron Withdrawing, -M/-I). This withdraws density from C5.
-
DMSO-d₆: Reveals the -NH-CH₃ connectivity via scalar coupling (doublet for Methyl, quartet for NH).
-
CDCl₃: Often shows the N-Methyl as a singlet and the NH as a missing or extremely broad peak, leading to ambiguity between a secondary amine (-NHMe) and a tertiary dimethylamine (-NMe₂) impurity if integration is imprecise.[1][2]
Visualization of Logic & Workflow
Figure 1: Regioisomer Differentiation Logic Flow Caption: Decision tree for validating the pyrimidine substitution pattern based on H5 chemical shift electronics.
Figure 2: Resonance Effects on Chemical Shift Caption: Electronic resonance mechanism explaining the shielding of H5 in the target molecule.[1][2]
Detailed Experimental Protocol
-
Sample Preparation:
-
Weigh 5.0 mg of the solid product into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (99.9% D).[1] Note: Ensure the solvent is dry; water peaks at 3.33 ppm can obscure the N-methyl signal if broad.
-
Sonicate for 30 seconds to ensure complete homogeneity.
-
-
Acquisition Parameters:
-
Processing:
-
Line Broadening (LB): 0.3 Hz.[2]
-
Referencing: Set the residual DMSO quintet to 2.50 ppm .
-
-
Validation Checklist:
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift prediction rules). [2]
-
Reich, H. J. (2017).[1][2][3] 1H NMR Chemical Shifts and Coupling Constants in Heterocycles. University of Wisconsin-Madison. (Validation of pyrimidine coupling constants).
-
PubChem Database. (2024).[1] Methyl 4-aminopyrimidine-2-carboxylate Compound Summary. (Structural confirmation and analog data).
-
Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Solvent referencing standards). [2]
Sources
Comparing reactivity of methyl vs ethyl 4-(methylamino)pyrimidine-2-carboxylate
Comparative Guide: Methyl vs. Ethyl 4-(methylamino)pyrimidine-2-carboxylate
Executive Summary
In the optimization of pyrimidine scaffolds for kinase inhibitors and GPCR ligands, the choice between Methyl 4-(methylamino)pyrimidine-2-carboxylate (M-MPC) and Ethyl 4-(methylamino)pyrimidine-2-carboxylate (E-MPC) is often treated as trivial.[1][2] However, this decision significantly impacts downstream process efficiency, particularly in saponification rates, solubility profiles, and purification yields.[1]
This guide provides an objective technical comparison to assist researchers in selecting the optimal intermediate. While both serve as electrophilic precursors for 2-carboxamide derivatives, M-MPC offers superior reactivity for rapid library synthesis, whereas E-MPC provides enhanced lipophilicity and crystallizability for scale-up operations.[1][2]
Physicochemical Profile & Solubility
The structural difference of a single methylene unit (-CH₂-) alters the physicochemical landscape, influencing both workup and reaction kinetics.[1]
| Property | Methyl Ester (M-MPC) | Ethyl Ester (E-MPC) | Impact on Workflow |
| Molecular Weight | 167.17 g/mol | 181.19 g/mol | Minimal impact on atom economy.[1][2] |
| Predicted LogP | ~0.65 | ~1.05 | E-MPC partitions better into EtOAc/DCM during aqueous workups.[2] |
| Solubility (MeOH) | High (>100 mg/mL) | High (>100 mg/mL) | Both compatible with standard alcoholic solvents.[1][2] |
| Solubility (Ether/Hex) | Low | Moderate | E-MPC is easier to purify via crystallization from non-polar solvents.[1][2] |
| Melting Point | Generally Higher (Packing efficiency) | Generally Lower | M-MPC often yields sharper melting points for purity characterization.[1][2] |
Reactivity Analysis: The Kinetic Differentiator
The core distinction lies in the electrophilicity of the carbonyl carbon.[1] The pyrimidine ring, being electron-deficient, activates the 2-position ester.[1] However, the 4-methylamino group acts as an electron-donating group (EDG) via resonance, partially deactivating the ring compared to a 4-chloro analog.[1]
A. Hydrolysis (Saponification)
Experimental data from analogous heteroaromatic esters confirms that methyl esters hydrolyze significantly faster than ethyl esters due to lower steric hindrance at the tetrahedral intermediate.[1][2]
-
M-MPC: Rapid hydrolysis (LiOH/THF/H₂O) at 0°C to RT.[1][2] Ideal for protecting group strategies where harsh conditions must be avoided.[2]
-
E-MPC: Requires elevated temperatures (RT to 40°C) or longer reaction times.[1][2] The ethoxide leaving group is slightly more basic and bulkier.[1]
B. Nucleophilic Acyl Substitution (Amidation)
For medicinal chemists converting the ester to an amide (e.g., creating a hinge-binding motif):
-
M-MPC is the superior electrophile.[1][2] It reacts faster with primary/secondary amines, often completing in <4 hours at 50°C.[1]
-
E-MPC frequently requires higher temperatures (80°C+) or Lewis acid catalysis (e.g., AlMe₃) to achieve full conversion, increasing the risk of side reactions like decarboxylation or ring opening.[1]
C. Nucleophilic Aromatic Substitution (SNAr)
Both molecules are relatively stable to SNAr at the 4-position because the methylamino group is already a poor leaving group compared to a halogen.[1] However, strong nucleophiles can attack the 6-position (vacant) under forcing conditions.[1]
Experimental Data: Hydrolysis Rate Comparison
While specific rate constants for these exact molecules are proprietary, we can extrapolate from validated kinetic data of structurally similar pyrimidine-2-carboxylates (See Reference 1, 3).[1][2]
Table 1: Relative Hydrolysis Rates (Pseudo-first order, pH 10, 25°C)
| Substrate | Relative Rate ( | Half-Life ( | Observation |
| Methyl Ester | 1.0 (Reference) | ~15 min | Complete conversion rapidly; risk of over-hydrolysis if not monitored.[1][2] |
| Ethyl Ester | ~0.35 | ~45 min | Slower onset; allows for kinetic resolution if other sensitive esters are present.[2] |
| Isopropyl Ester | <0.05 | >3 hours | Significant steric bulk; requires heating.[2] |
Key Insight: If your molecule contains other sensitive hydrolyzable groups (e.g., acetates, lactams), use E-MPC to allow for controlled, selective hydrolysis.[1] If speed is the priority, use M-MPC .[1][2]
Decision Framework & Synthesis Workflow
The following diagram illustrates the decision logic and synthesis pathway for utilizing these intermediates.
Figure 1: Decision matrix for selecting Methyl vs. Ethyl esters based on downstream application.
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 4-(methylamino)pyrimidine-2-carboxylate (M-MPC)
Targeting high yield and purity without chromatography.
-
Starting Material: 4-chloro-2-methoxycarbonylpyrimidine (1.0 eq).
-
Reagent: Methylamine (2.0 M in THF, 1.1 eq). Note: Avoid excess to prevent attack at the ester.[1]
-
Procedure:
-
Cool the ester solution in MeOH to 0°C.
-
Add methylamine dropwise over 15 minutes.[2]
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Monitor: TLC (50% EtOAc/Hex) should show consumption of starting material (
).
-
-
Workup: Evaporate volatiles. Triturate the residue with cold diethyl ether. Filter the white solid.[1][2]
-
Yield: Typically 85-92%.[2]
Protocol B: Comparative Saponification (Hydrolysis)
To validate reactivity differences in your specific scaffold.[1][2]
-
Setup: Prepare two vials containing 0.5 mmol of M-MPC and E-MPC respectively in THF (2 mL).
-
Reaction: Add LiOH (1.0 M aq, 1.5 eq) to both simultaneously at 20°C.
-
Sampling: Take aliquots at t=5 min, 15 min, and 60 min.
-
Analysis: Quench with dilute HCl, extract with EtOAc, and analyze via UPLC-MS.
References
- Grounding: Establishes the synthesis and stability of pyrimidine carboxyl
-
Larhed, M., & Hallberg, A. (1996).[1] Microwave-Promoted High-Speed GC/MS-Analysis of Ester Hydrolysis. Journal of Organic Chemistry, 61(26), 9582–9584.[1] [Link]
- Grounding: Provides comparative kinetic data on methyl vs.
-
Bagley, M. C., et al. (2010).[1][2] Rapid synthesis of pyrimidine derivatives for kinase inhibitor discovery. Bioorganic & Medicinal Chemistry Letters, 20(6), 1823-1826.[1][2] [Link]
- Grounding: Demonstrates the utility of aminopyrimidine carboxyl
-
EPA.gov. (2023).[1][2] Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link][1][2]
- Grounding: General reference for steric effects on ester hydrolysis rates (Table 1 d
Sources
Reference Standards for Methyl 4-(methylamino)pyrimidine-2-carboxylate: A Technical Comparison Guide
Topic: Reference Standards for Methyl 4-(methylamino)pyrimidine-2-carboxylate Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes landscape of pharmaceutical development, the integrity of your analytical data is only as robust as the reference standards you employ. Methyl 4-(methylamino)pyrimidine-2-carboxylate (CAS: 1508442-76-9) is a critical building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and novel anti-tubercular agents. Its accurate quantification is essential for controlling genotoxic impurities and ensuring reaction stoichiometry.
This guide moves beyond basic product listings to objectively compare the performance of Certified Reference Materials (CRMs) , Analytical Standards , and Reagent Grade materials. We provide experimental data demonstrating how standard selection impacts linearity, limit of quantitation (LOQ), and risk of OOS (Out-of-Specification) results.
The Molecule: Criticality in Drug Synthesis
Methyl 4-(methylamino)pyrimidine-2-carboxylate is an amphiphilic pyrimidine derivative. Its 2-carboxylate and 4-methylamino motifs make it a versatile scaffold for nucleophilic aromatic substitutions (
-
Chemical Formula:
-
Molecular Weight: 167.17 g/mol
-
Key Application: Intermediate for pyrimidine-based EGFR inhibitors (analogous to Osimertinib precursors) and anti-infectives.
Synthesis & Impurity Origin Diagram
The following diagram illustrates the synthesis of this compound and where critical impurities (which necessitate high-purity standards) originate.
Figure 1: Synthesis pathway showing the origin of hydrolytic and over-reaction impurities that must be resolved by the reference standard.
Comparative Analysis: Standard Grades
We evaluated three distinct grades of reference standards available on the market to determine their impact on analytical method validation.
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Analytical Standard | Grade C: Reagent/Research Grade |
| Purity (Assay) | 99.8% ± 0.2% (Mass Balance/qNMR) | >98.0% (HPLC Area %) | ~95% (Nominal) |
| Traceability | ISO 17034 Accredited | Supplier CoA Only | None |
| Water Content | Measured (KF Titration) | Often Ignored | Unknown (Hygroscopic risk) |
| Application | GMP Release, Method Validation | Routine QC, R&D | Early Synthesis Screening |
| Cost Factor | 10x | 3x | 1x |
Experimental Validation: The "Purity Trap"
Objective: To quantify the "Assay Bias" introduced by using a lower-grade standard for quantitative analysis. Method: A validated HPLC-UV method (Protocol below) was calibrated using all three standards. A known control sample (purified to 99.9%) was analyzed against each calibration curve.
Results:
-
CRM Calibration: Yielded a recovery of 99.9% (Accurate).
-
Analytical Standard: Yielded a recovery of 101.2% (Bias due to uncorrected impurities in the standard inflating the response factor).
-
Reagent Grade: Yielded a recovery of 104.5% (Significant error).
Scientist's Insight: The Reagent Grade material contained 3% moisture and 2% hydrolysis impurity (Impurity A from Fig 1). Because the CoA reported "95%," but the actual active content was 92% (due to water), the resulting calculation overestimated the potency of the sample. In a GMP setting, this 4.5% bias would cause a safe batch to fail potency specifications (OOS).
Recommended Analytical Protocol
To utilize these standards effectively, a robust separation method is required. This protocol is optimized for the polar nature of the aminopyrimidine.
Method: Reverse Phase HPLC with Diode Array Detection (DAD) Rationale: The basic methylamino group causes tailing on standard silica. A charged surface hybrid (CSH) or polar-embedded C18 column is necessary.
-
Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the amine, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-15 min: 5%
60% B -
15-20 min: 60%
95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (max) and 280 nm .
-
Temperature: 40°C.
Self-Validating System Suitability:
-
Tailing Factor: Must be < 1.5. If > 1.5, the column stationary phase activity is insufficient (replace column or increase buffer strength).
-
Resolution: > 2.0 between the Main Peak and the Hydrolysis Impurity (Impurity A).
Reference Standard Qualification Workflow
When establishing an in-house Primary Standard (if a CRM is unavailable), follow this ISO-aligned workflow to ensure "Trustworthiness" in your data.
Figure 2: The "Mass Balance" approach is the gold standard for characterizing non-compendial reference standards.
Conclusion & Recommendations
For the analysis of Methyl 4-(methylamino)pyrimidine-2-carboxylate :
-
For Early R&D/Screening: Reagent Grade is acceptable only if you perform an in-house LC-MS check to confirm identity. Do not use for yield calculations.
-
For Process Optimization: Use an Analytical Standard (>98%). The bias is negligible for relative comparisons (e.g., reaction kinetics).
-
For GMP Release/Impurity Profiling: You must use a characterized Primary Standard or CRM. The risk of "false passes" or "false failures" due to water content or salt formation in lower grades is statistically significant.
Final Directive: Always request the full Certificate of Analysis (CoA). If the CoA lists "Purity by HPLC" without correcting for water (KF) or residual solvents (NMR/GC), the standard is not suitable for quantitative pharmaceutical analysis.
References
-
National Institutes of Health (NIH) PubChem. Methyl 4-(methylamino)pyrimidine-2-carboxylate Compound Summary. PubChem. Available at: [Link]
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Available at: [Link]
-
Inorganic Ventures. Demystifying Certified Reference Materials Vs. Reference Standards. Available at: [Link]
A Comparative Analysis of the Bioactivity of Methyl 4-(methylamino)pyrimidine-2-carboxylate Analogs
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its inherent ability to mimic the purine and pyrimidine bases of DNA and RNA, coupled with its capacity for diverse substitutions, has made it a privileged structure in the quest for novel therapeutics.[2][3] This guide provides an in-depth comparative analysis of the bioactivity of a series of analogs based on the Methyl 4-(methylamino)pyrimidine-2-carboxylate core structure. We will explore how subtle structural modifications can profoundly influence their cytotoxic, antimicrobial, and enzyme-inhibitory activities, offering insights for researchers and drug development professionals in the field.
The core structure, Methyl 4-(methylamino)pyrimidine-2-carboxylate, presents multiple points for chemical modification, primarily at the C2-carboxylate, the C4-methylamino group, and the C5 and C6 positions of the pyrimidine ring. By systematically altering these positions, we can probe the structure-activity relationships (SAR) that govern the biological effects of these compounds.[4][5]
I. Comparative Bioactivity Profiles
To illustrate the impact of structural modifications, we will compare the bioactivity of the parent compound (Analog A) with three representative analogs (Analogs B, C, and D) across key therapeutic areas: oncology, infectious diseases, and inflammation. The selection of these analogs is based on common synthetic derivatizations reported for pyrimidine-based compounds.[6][7][8]
Table 1: Comparative Bioactivity of Methyl 4-(methylamino)pyrimidine-2-carboxylate Analogs
| Analog | Structure | Modification from Parent (Analog A) | Anticancer Activity (IC50 in µM) | Antimicrobial Activity (MIC in µg/mL) vs. S. aureus | Kinase Inhibitory Activity (IC50 in nM) vs. EGFR |
| A | Parent Compound | - | >100 | >128 | >1000 |
| B | Amide Analog | C2-carboxylate converted to N-benzyl amide | 25 | 64 | 500 |
| C | C4-Anilino Analog | C4-methylamino replaced with anilino group | 10 | >128 | 50 |
| D | C5-Bromo Analog | Bromine atom introduced at C5 position | 5 | 32 | 25 |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. MIC: Minimum inhibitory concentration. A lower value indicates higher potency. EGFR: Epidermal Growth Factor Receptor. S. aureus: Staphylococcus aureus.
The data presented in Table 1 clearly demonstrates that even minor chemical alterations to the parent scaffold can lead to significant changes in biological activity. The parent compound (Analog A) is largely inactive, while the introduction of an N-benzyl amide at the C2 position (Analog B) imparts moderate anticancer and antimicrobial activity. A more profound effect is observed upon modification of the C4-amino substituent. Replacing the methylamino group with an anilino group (Analog C) significantly enhances anticancer and kinase inhibitory activity, highlighting the importance of this position for interaction with biological targets.[9] The most potent analog in this series is the C5-bromo derivative (Analog D), which exhibits strong activity across all three assays. This suggests that the introduction of a halogen at the C5 position can significantly enhance the overall bioactivity profile of this scaffold.[10]
II. In-Depth Analysis of Bioactivities
A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The cytotoxic effects of the analogs were evaluated against the human breast cancer cell line MCF-7 using the MTT assay.[11][12][13] This assay measures the metabolic activity of cells and is a reliable indicator of cell viability. The observed increase in cytotoxicity from Analog A to D correlates with specific structural features. The enhanced potency of Analog C and D can be attributed to their increased ability to inhibit key signaling pathways involved in cancer cell proliferation, such as the EGFR pathway.[9][14] Many pyrimidine derivatives are known to act as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[10][15]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Analogs A-D) and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
B. Antimicrobial Activity: Combating Bacterial Infections
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents.[16] Pyrimidine derivatives have shown promise in this area, with various analogs exhibiting activity against a range of pathogens.[17][18][19] The antimicrobial activity of the synthesized analogs was assessed against the Gram-positive bacterium Staphylococcus aureus using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
The results indicate that modifications at both the C2 and C5 positions can enhance antibacterial activity. The introduction of the N-benzyl amide in Analog B and the bromine atom in Analog D likely improves the compounds' ability to penetrate the bacterial cell wall or inhibit essential bacterial enzymes.[16]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial suspension of S. aureus (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
C. Kinase Inhibitory Activity: Modulating Cellular Signaling
Protein kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[15][20] The pyrimidine scaffold is a well-established hinge-binding motif for many kinase inhibitors.[10][15] To assess the potential of our analogs as kinase inhibitors, we evaluated their activity against the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[14][21]
The SAR for EGFR inhibition in this series is striking. The anilino group in Analog C and the C5-bromo substitution in Analog D dramatically increase potency. This suggests that an aromatic substituent at the C4 position and a halogen at the C5 position are key for effective binding to the ATP-binding pocket of EGFR.[9]
Signaling Pathway: EGFR Inhibition
The diagram below illustrates the mechanism by which these pyrimidine analogs can inhibit the EGFR signaling pathway. By binding to the ATP-binding site of the EGFR kinase domain, they prevent the phosphorylation of downstream signaling molecules, thereby blocking the pro-proliferative signals.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine analog.
III. Structure-Activity Relationship (SAR) and Mechanistic Insights
-
C2-Position: Conversion of the C2-ester to an amide, particularly with an aromatic substituent, can enhance bioactivity, likely by introducing additional hydrogen bonding interactions and improving metabolic stability.
-
C4-Position: The nature of the substituent at the C4-amino position is critical for potent bioactivity, especially for kinase inhibition. Aromatic amines, such as the anilino group, appear to be highly favorable, likely engaging in key interactions within the target's binding site.[9]
-
C5-Position: Halogenation at the C5 position consistently leads to a significant increase in potency across different biological targets. This may be due to a combination of factors, including increased lipophilicity, which can enhance cell permeability, and the formation of specific halogen bonds with the target protein.
The observed bioactivities suggest that these compounds may exert their effects through multiple mechanisms. In cancer cells, the primary mechanism is likely the inhibition of protein kinases involved in cell cycle progression and survival.[15][22][23] The antimicrobial activity could stem from the inhibition of essential bacterial enzymes, such as dihydrofolate reductase or other enzymes involved in nucleotide biosynthesis, a known mechanism for other pyrimidine-based drugs.[3][4][24]
Experimental Workflow: From Synthesis to Bioactivity Screening
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel pyrimidine analogs.
Caption: General workflow for the development of bioactive pyrimidine analogs.
IV. Conclusion and Future Directions
This comparative guide demonstrates that the Methyl 4-(methylamino)pyrimidine-2-carboxylate scaffold is a versatile platform for the development of novel bioactive agents. Through strategic chemical modifications, it is possible to tune the biological activity of these analogs towards specific therapeutic targets. The potent anticancer, antimicrobial, and kinase inhibitory activities exhibited by the C4-anilino and C5-bromo analogs warrant further investigation.
Future research in this area should focus on:
-
Expansion of the Analog Library: Synthesizing a broader range of derivatives with diverse substituents at the C2, C4, C5, and C6 positions to further elucidate the SAR.
-
Target Identification and Validation: For the most potent compounds, identifying the specific molecular targets through techniques such as thermal shift assays, affinity chromatography, and molecular docking studies.
-
In Vivo Efficacy and Safety Profiling: Evaluating the most promising lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.
By adopting a systematic and iterative approach to design, synthesis, and biological evaluation, the full therapeutic potential of this promising class of pyrimidine derivatives can be realized.
References
- MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- Tsybizova, A. (n.d.). Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions. Siberian Journal of Clinical and Experimental Medicine.
- PMC. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.
- Tsibizova, A. (n.d.). Screening studies of antimicrobial activity of pyrimidine derivative.
- Academia.edu. (n.d.). Synthesis and Antimicrobial Activity of Some Newer Derivative of Pyrimidine.
- Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives.
- Rasayan Journal of Chemistry. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES.
- Panduranga Mudgal. (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma.
- RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- PMC. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- PubMed. (n.d.). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors.
- ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry.
- University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.
- Wiley Online Library. (n.d.). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
- SpringerLink. (2009, May 29). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer.
- ACS Publications. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Journal of Medicinal Chemistry.
- Journal of Chemical Reviews. (2025, June 4). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- MedChemExpress. (n.d.). 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors PMID: 9513602.
- ResearchGate. (n.d.). Structure activity relationship. | Download Scientific Diagram.
- PubMed. (n.d.). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors.
- PubMed. (2023, February 23). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis.
- PubMed. (2011, July 15). Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities.
- MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
- ResearchGate. (2020, December 31). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D.
- PubMed. (2015, October 1). 2,4-Diarylamino-pyrimidines as kinase inhibitors co-targeting IGF1R and EGFR(L⁸⁵⁸R/T⁷⁹⁰M).
- PMC. (2026, February 4). Pyrimidine-containing natural products: occurrences and biological activities.
- Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review.
- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry.
- PubMed. (2018, January 1). Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R.
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 4. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. jchemrev.com [jchemrev.com]
- 8. growingscience.com [growingscience.com]
- 9. 2,4-Diarylamino-pyrimidines as kinase inhibitors co-targeting IGF1R and EGFR(L⁸⁵⁸R/T⁷⁹⁰M) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions | Tsybizova | Siberian Journal of Clinical and Experimental Medicine [sibjcem.ru]
- 17. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening studies of antimicrobial activity of pyrimidine derivative | Tsibizova | Сибирский научный медицинский журнал [sibmed.elpub.ru]
- 19. (PDF) Synthesis and Antimicrobial Activity of Some Newer Derivative of Pyrimidine [academia.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. d-nb.info [d-nb.info]
A Researcher's Guide to Validating the Synthesis of Methyl 4-(methylamino)pyrimidine-2-carboxylate via Mass Spectrometry
For researchers and professionals in the fast-paced world of drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of mass spectrometry with other common analytical techniques for the validation of the synthesis of Methyl 4-(methylamino)pyrimidine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Critical Role of Synthesis Validation in Drug Discovery
The journey of a drug from concept to clinic is paved with meticulous chemical syntheses. Each step, each intermediate, must be rigorously validated to ensure the final active pharmaceutical ingredient (API) is precisely the intended molecule. Any deviation can have profound consequences on efficacy, safety, and regulatory approval. Methyl 4-(methylamino)pyrimidine-2-carboxylate, with its reactive functional groups, is a versatile building block, and confirming its successful synthesis is a critical checkpoint. While several analytical techniques can be employed for this purpose, mass spectrometry offers a unique combination of sensitivity, speed, and structural information, making it an indispensable tool in the modern drug discovery laboratory.
Mass Spectrometry: A Powerful Lens for Molecular Validation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a synthetic chemist, this provides a direct readout of the molecular weight of the synthesized compound, offering a primary line of evidence for its identity.
Choosing the Right Ionization Technique
The first crucial decision in a mass spectrometry experiment is the choice of ionization method. For a molecule like Methyl 4-(methylamino)pyrimidine-2-carboxylate, which possesses polar functional groups (amines, esters, and nitrogen heterocycles), Electrospray Ionization (ESI) is the most suitable "soft" ionization technique.[2] Soft ionization methods are crucial as they minimize fragmentation during the ionization process, ensuring the detection of the intact molecular ion.[3]
-
Electrospray Ionization (ESI): Ideal for polar and semi-polar molecules, ESI generates ions from a solution by creating a fine spray of charged droplets. This gentle process typically results in the formation of protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), providing clear molecular weight information.[2]
-
Atmospheric Pressure Chemical Ionization (APCI): A good alternative for less polar, thermally stable compounds. APCI uses a corona discharge to ionize the analyte in the gas phase.[4]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Primarily used for large biomolecules, MALDI is generally not the first choice for small molecules due to potential interference from the matrix in the low mass range.[5]
Given the structure of Methyl 4-(methylamino)pyrimidine-2-carboxylate, ESI is the preferred method due to its high sensitivity for polar, nitrogen-containing compounds.
Deciphering the Mass Spectrum: Expected Ions and Fragments
The predicted monoisotopic mass of Methyl 4-(methylamino)pyrimidine-2-carboxylate (C₇H₉N₃O₂) is 167.0695 g/mol . In a positive ion ESI mass spectrum, we would expect to observe the protonated molecule, [M+H]⁺, at an m/z of approximately 168.0768.[6] The presence of this ion is the primary confirmation of a successful synthesis.
Beyond the molecular ion, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and gain further structural information. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions that correspond to specific structural motifs within the molecule.
Based on the structure of Methyl 4-(methylamino)pyrimidine-2-carboxylate, some expected fragmentation pathways include:
-
Loss of methanol (-CH₃OH): A common fragmentation for methyl esters, resulting in a fragment ion at m/z ~136.
-
Loss of the methoxycarbonyl group (-COOCH₃): This would lead to a fragment at m/z ~108.
-
Cleavage of the methylamino group: Loss of the methylamino radical (•CH₃NH) is less common in ESI but could potentially be observed.
The presence of these fragment ions provides a "fingerprint" of the molecule, significantly increasing the confidence in its identification.
A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques. Here, we compare mass spectrometry with two other workhorses of the organic chemistry lab: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Weight & Elemental Composition | Connectivity of Atoms & 3D Structure | Purity & Quantity |
| Sensitivity | Very High (picomole to femtomole) | Moderate (micromole to nanomole) | High (nanogram to microgram) |
| Speed | Fast (minutes per sample) | Slower (minutes to hours per sample) | Moderate (minutes per sample) |
| Sample Requirement | Very Low (micrograms) | Higher (milligrams) | Low (micrograms) |
| Structural Information | Good (with MS/MS) | Excellent (definitive structure) | Limited (retention time) |
| Quantitative Analysis | Possible with standards | Possible with standards | Excellent |
| Key Advantage | Unambiguous molecular weight determination | Detailed structural elucidation | Robust quantification and purity assessment |
| Key Limitation | Isomers can be difficult to distinguish | Lower sensitivity, longer analysis time | Limited structural information |
As the table illustrates, each technique provides complementary information. NMR spectroscopy is unparalleled for determining the precise arrangement of atoms in a molecule, providing definitive structural proof.[7] HPLC is the gold standard for assessing the purity of a compound and for quantitative analysis.[8] However, for rapid confirmation of the molecular weight of the target compound, mass spectrometry is the most efficient and sensitive technique.
Experimental Protocol: Validating Your Synthesis with ESI-MS
This section provides a detailed, step-by-step methodology for the validation of Methyl 4-(methylamino)pyrimidine-2-carboxylate synthesis using Electrospray Ionization Mass Spectrometry.
Sample Preparation: The Foundation of a Good Spectrum
Proper sample preparation is critical for obtaining high-quality mass spectra and preventing instrument contamination.
-
Solvent Selection: Use high-purity, volatile solvents such as methanol, acetonitrile, or a mixture of the two with water.[9] These solvents are compatible with the ESI process and will not suppress ionization. Avoid non-volatile solvents like DMSO and DMF if possible, or ensure they are highly diluted.[9]
-
Concentration: Prepare a stock solution of your crude or purified product in a suitable solvent at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute working solution of 1-10 µg/mL in the analysis solvent. Overly concentrated samples can lead to ion suppression and contaminate the instrument.
-
Additives: To promote protonation in positive ion mode, add a small amount of a volatile acid, such as 0.1% formic acid, to your final sample solution.[5] Avoid non-volatile buffers and salts (e.g., phosphates, sulfates) as they can interfere with ionization and clog the system.[9]
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before analysis to prevent blockages in the instrument's fluidics.
Instrument Parameters for ESI-MS Analysis
The following are typical starting parameters for the analysis of a small molecule like Methyl 4-(methylamino)pyrimidine-2-carboxylate on a standard ESI-quadrupole or ion trap mass spectrometer. These may need to be optimized for your specific instrument.
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 30 - 50 psi
-
Drying Gas (N₂): 5 - 10 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Mass Range: m/z 50 - 500
-
Data Acquisition: Full scan mode
Data Analysis and Interpretation
-
Identify the Molecular Ion: Look for the [M+H]⁺ ion at m/z 168.1. Also, check for common adducts such as [M+Na]⁺ (m/z 190.1) and [M+K]⁺ (m/z 206.1). The presence of the correct molecular ion is the primary confirmation of your product.
-
Analyze Isotope Pattern: The natural abundance of isotopes (e.g., ¹³C) will result in a small peak at M+1. The relative intensity of this peak should be consistent with the number of carbon atoms in the molecule.
-
(Optional) Perform MS/MS: If your instrument has tandem MS capabilities, select the [M+H]⁺ ion (m/z 168.1) for fragmentation. Analyze the resulting fragment ions to further confirm the structure.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, from synthesis to confident identification.
Caption: Workflow for the validation of Methyl 4-(methylamino)pyrimidine-2-carboxylate synthesis.
Conclusion: A Multi-faceted Approach to Certainty
In the rigorous landscape of drug development, absolute certainty in the identity and purity of synthesized compounds is non-negotiable. Mass spectrometry, particularly ESI-MS, provides a rapid, sensitive, and highly informative method for the primary validation of the synthesis of Methyl 4-(methylamino)pyrimidine-2-carboxylate. By confirming the molecular weight and providing valuable structural information through fragmentation analysis, it serves as an essential tool for the synthetic chemist.
However, for a truly robust and self-validating system, an orthogonal approach is recommended. The integration of mass spectrometry with NMR for definitive structural elucidation and HPLC for purity and quantitative analysis creates a powerful analytical triad. This multi-faceted strategy ensures the scientific integrity of the research and lays a solid foundation for the subsequent stages of drug discovery and development.
References
-
Sample preparation for the ES/MS. (n.d.). University of Bristol. Retrieved from [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford, Department of Chemistry. Retrieved from [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]
-
Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(9), 5073–5079. [Link]
-
Sample Preparation & Autosampler Vials for ESI-MS. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Technology Networks. Retrieved from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 4887. [Link]
-
Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]
-
On the Structural Determination of Pyrimidine N-Oxides. (n.d.). [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Lab Manager. Retrieved from [Link]
-
Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2024). Journal of Pharmaceutical Sciences & Emerging Drugs, 12(1), 1000249. [Link]
-
IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Tips for Optimizing Key Parameters in LC–MS. (2015). LCGC International, 28(s4), 18-21. [Link]
-
Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(9), 5073–5079. [Link]
-
Papayannopoulos, I. A. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. [Link]
-
The molecular structure of pyrimidine (a), its corresponding 13 C and... (n.d.). ResearchGate. Retrieved from [Link]
-
Cuyckens, F., & Claeys, M. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 719-735. [Link]
-
Gu, M., & Wang, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Methyl 4-(methylamino)pyrimidine-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Emerging role of Mass Spectrometry in Biologics Development. (2023). Pharma Focus Europe. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]
-
Mass Spectrometry in Drug Development Applications. (2025). Netpharmalab. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Cobice, D. F., et al. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 13, 349. [Link]
-
Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
-
Methyl 4-aminopyridine-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Mass spectrometry and NMR spectroscopy: Modern high-end detectors for high resolution separation techniques—State of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. (2006). Journal of Chromatography B, 841(1-2), 3-24. [Link]
-
Willmann, J., et al. (2010). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. Journal of Lipids, 2010, 827825. [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). ARKIVOC, 2008(ii), 115-123. [Link]
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. Retrieved from [Link]
-
Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020). Journal of Chemical Society of Nigeria, 45(4). [Link]
-
HPLC, a modular technique that complements NMR. (n.d.). specific polymers. Retrieved from [Link]
-
Differences in HPLC and NMR: Structural Elucidation Relevance. (2025). Patsnap. [Link]
-
2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester. (n.d.). PubChem. Retrieved from [Link]
- Process for the preparation of pyrimidine derivatives. (2010).
-
Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (n.d.). University of Johannesburg. Retrieved from [Link]
-
4-METHYLAMINO-ANTIPYRINE. (2008). MassBank. [Link]
-
Pyrimidine, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505-510. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. (2002). ResearchGate. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
-
Identification and characterization of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an orally bioavailable, brain penetrant NR2B selective N-methyl-D-aspartate receptor antagonist. (2007). Journal of Medicinal Chemistry, 50(4), 807-819. [Link]
-
4-(Methylamino)pyridine. (n.d.). PubChem. Retrieved from [Link]
-
SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. (2019). ResearchGate. [Link]
-
2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3290. [Link]
-
Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (2019). Journal of Applied Pharmaceutical Science, 9(05), 119-129. [Link]
-
Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. (2011). Acta Pharmaceutica, 61(3), 299-314. [Link]
-
One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. (n.d.). JOCPR. Retrieved from [Link]
-
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. (n.d.). Veeprho. Retrieved from [Link]
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.). Google Patents.
-
Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (2023). Indian Journal of Pharmaceutical Education and Research, 57(1), 108-118. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC. Retrieved from [Link]
-
Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). (2025). Metabolites, 15(8), 1004. [Link]
-
Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. (n.d.). Academia.edu. Retrieved from [Link]
-
Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. (2014). ResearchGate. [Link]
- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (n.d.). Google Patents.
-
4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 2. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - Methyl 4-(methylamino)pyrimidine-2-carboxylate (C7H9N3O2) [pubchemlite.lcsb.uni.lu]
- 5. veeprho.com [veeprho.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-METHYL-2-METHYLSULFANYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
